Molecular weight and formula of 1-(Piperidin-4-yl)azetidin-2-one
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)azetidin-2-one, a het...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)azetidin-2-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical properties, a proposed synthetic pathway via the Staudinger cycloaddition, and methods for its characterization using modern spectroscopic techniques. Furthermore, it explores the potential biological significance of this molecule by examining the well-established pharmacological activities of its core components: the azetidin-2-one (β-lactam) and piperidine scaffolds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, form the structural basis of a vast array of pharmaceuticals. 1-(Piperidin-4-yl)azetidin-2-one is a molecule that marries two pharmacologically significant moieties: the azetidin-2-one ring, famously the core of β-lactam antibiotics, and the piperidine ring, a frequent component in centrally active and other therapeutic agents. The unique three-dimensional structure and chemical reactivity of the β-lactam ring, coupled with the conformational flexibility and substitution potential of the piperidine moiety, make this compound a compelling scaffold for further chemical exploration and biological evaluation. This guide will delve into the fundamental molecular characteristics, a robust synthetic strategy, and the prospective applications of this intriguing compound.
Molecular and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors such as solubility, permeability, and metabolic stability.
Chemical Formula and Molecular Weight
The chemical formula for 1-(Piperidin-4-yl)azetidin-2-one is C₈H₁₄N₂O, with a corresponding molecular weight of 154.21 g/mol [1].
Structural and Physicochemical Data
The key physicochemical properties of 1-(Piperidin-4-yl)azetidin-2-one are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.
The two-dimensional structure of 1-(Piperidin-4-yl)azetidin-2-one is depicted below, illustrating the fusion of the piperidine and azetidin-2-one rings.
Caption: 2D structure of 1-(Piperidin-4-yl)azetidin-2-one.
Synthesis and Characterization
The synthesis of β-lactams is a well-established field, with the Staudinger ketene-imine cycloaddition being a cornerstone reaction[2]. This section outlines a proposed synthetic protocol for 1-(Piperidin-4-yl)azetidin-2-one based on this classical transformation, followed by expected characterization data.
The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring[2][3][4]. For the synthesis of 1-(Piperidin-4-yl)azetidin-2-one, a plausible route would involve the reaction of a suitable N-piperidin-4-yl imine with a ketene generated in situ from an acetyl chloride derivative.
In-Depth Technical Guide: Solubility Profile of 1-(Piperidin-4-yl)azetidin-2-one in Organic Solvents
Executive Summary In pharmaceutical development and synthetic organic chemistry, understanding the solubility profile of core building blocks is critical for optimizing reaction conditions, purification processes, and fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and synthetic organic chemistry, understanding the solubility profile of core building blocks is critical for optimizing reaction conditions, purification processes, and formulation strategies. 1-(Piperidin-4-yl)azetidin-2-one (CAS No. 1147422-36-3) is a bifunctional heterocyclic scaffold comprising a basic piperidine ring and a highly reactive azetidin-2-one (beta-lactam) core[1].
As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay between molecular structure and solvent thermodynamics. This whitepaper provides a comprehensive analysis of the compound's solubility behavior in organic solvents, grounded in structural causality, and details a self-validating experimental protocol for empirical determination.
To predict and understand the solubility of 1-(Piperidin-4-yl)azetidin-2-one, we must deconstruct its molecular architecture. The compound possesses a highly polar profile, characterized by a Topological Polar Surface Area (TPSA) of 32.34 Ų and a profoundly hydrophilic partition coefficient (LogP ≈ -0.0293)[1].
The causality behind its solvent affinity is driven by two primary structural domains:
The Piperidine Moiety : The unsubstituted nitrogen (N-H) at the 1-position of the piperidine ring acts as a strong hydrogen-bond donor[1]. This drives high solubility in polar protic solvents (e.g., methanol, ethanol) that can accept and donate protons to form stable solvation networks.
The Azetidin-2-one (Beta-Lactam) Moiety : The carbonyl oxygen (C=O) serves as a potent hydrogen-bond acceptor[1]. This facilitates exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) through strong dipole-dipole interactions without the need for proton donation from the solvent.
Conversely, the lack of extensive lipophilic surface area (such as long alkyl chains or large aromatic systems) results in a thermodynamic penalty when introduced to non-polar aliphatic or aromatic solvents.
Figure 1: Structural components dictating the solvent affinity and solubility profile.
Quantitative Solubility Profile in Organic Solvents
Based on the physicochemical parameters[1] and standard thermodynamic principles of similar beta-lactam/piperidine derivatives, the following table summarizes the predicted solubility profile across various organic solvent classes.
Solvent Class
Solvent
Dielectric Constant (ε)
Predicted Solubility (mg/mL)
Mechanistic Interaction
Polar Protic
Methanol
32.7
> 50
Strong H-bond donation and acceptance; optimal solvation.
Relying solely on predictive models can lead to downstream formulation or synthesis failures. Empirical validation must employ a rigorous, self-validating protocol. The Shake-Flask Method , adapted from OECD Test Guideline 105[2], is the gold standard for determining true thermodynamic solubility[3]. Unlike kinetic methods that can be skewed by transient supersaturation[4], this protocol ensures the system reaches a stable equilibrium[5].
Step-by-Step Protocol
Sample Preparation : Weigh an excess amount of solid 1-(Piperidin-4-yl)azetidin-2-one (e.g., 50 mg) into a series of 5 mL glass vials[5].
Solvent Addition : Dispense 1.0 mL of the target organic solvent into each vial. Ensure the vials are tightly sealed to prevent solvent evaporation.
Equilibration : Place the vials in an orbital shaker equipped with a precise temperature-controlling system (set to 25.0 ± 0.1 °C). Agitate at 300 RPM for a minimum of 24 to 72 hours.
Phase Separation : Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved excess solid[4]. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter[5].
Dilution & Analysis : Dilute the clear supernatant with a compatible mobile phase. Quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography coupled with UV or Mass Spectrometry (HPLC-UV/LC-MS) against a pre-established calibration curve[4].
Figure 2: Shake-flask experimental workflow for thermodynamic solubility determination.
Trustworthiness & Quality Control (Self-Validating System)
To guarantee the scientific integrity of the generated data, the experimental design must be a self-validating system. As an expert in the field, I mandate the following quality control checkpoints:
Equilibrium Verification : Solubility must be measured at two distinct time points (e.g., 24 hours and 48 hours)[3]. If the concentration variance between these points exceeds 5%, thermodynamic equilibrium has not been achieved, or a solvent-mediated polymorphic transformation is occurring.
Chemical Stability Monitoring : Beta-lactam rings are highly susceptible to solvolysis (ring-opening) when exposed to nucleophilic protic solvents like methanol over extended periods. During HPLC analysis, chromatograms must be actively monitored for degradation peaks (e.g., ring-opened amino acid derivatives). If degradation exceeds 2%, the apparent solubility value is invalid, and kinetic solubility methods must be substituted[4].
Solid-State Characterization : The residual undissolved solid should be recovered and analyzed via X-Ray Powder Diffraction (XRPD)[5]. This confirms that the crystal lattice has not transitioned into a solvate or a different polymorph during the equilibration phase, which would alter the intrinsic solubility baseline.
ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?".
Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery".
Pharmaceutical Sciences (TBZMED).
Korea University / Chem. Res. Toxicol. "Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD Test Guideline 105)".
Stability Dynamics of the β-Lactam Ring in 1-(Piperidin-4-yl)azetidin-2-one: A Mechanistic and Analytical Guide
Executive Summary The azetidin-2-one core is a privileged scaffold in medicinal chemistry, most notably recognized as the pharmacophoric β-lactam ring in numerous antibiotics and cholesterol-lowering agents. However, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The azetidin-2-one core is a privileged scaffold in medicinal chemistry, most notably recognized as the pharmacophoric β-lactam ring in numerous antibiotics and cholesterol-lowering agents. However, the chemical stability of this four-membered cyclic amide is highly sensitive to its substitution pattern. This whitepaper provides an in-depth mechanistic analysis of 1-(Piperidin-4-yl)azetidin-2-one , exploring how the basic piperidine substituent dynamically alters the electronic environment of the β-lactam ring. Designed for drug development professionals, this guide synthesizes structural causality with self-validating experimental workflows for kinetic profiling.
Structural & Electronic Causality: The "Why" Behind Instability
To predict the degradation kinetics of 1-(Piperidin-4-yl)azetidin-2-one, we must analyze the interplay between inherent ring geometry and the specific ionization state of its substituents.
Thermodynamic Ring Strain
The geometric constraints of the four-membered azetidin-2-one ring force the internal C-C and C-N bond angles to deviate significantly from their ideal tetrahedral (109.5°) and trigonal planar (120°) geometries. This distortion generates approximately 25.4 to 27.5 kcal/mol of inherent ring strain[1][2]. This massive thermodynamic penalty serves as the primary driving force for ring-opening reactions, making the carbonyl carbon exceptionally susceptible to nucleophilic attack[3].
The Inductive Effect of the Piperidinium Cation
In a standard, unstrained amide, the nitrogen lone pair delocalizes into the carbonyl pi-system, providing chemical stability. In 1-(Piperidin-4-yl)azetidin-2-one, this stabilization is severely compromised by the N1 substituent.
Ionization State: The piperidine ring is a secondary aliphatic amine with a basic pKa ranging from 11.12 to 11.22[4][5]. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the piperidine nitrogen is >99.9% protonated, existing as a positively charged piperidinium ion.
Electronic Cascade: This cationic center exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework down to the N1 atom of the β-lactam. By pulling electron density away from the lactam nitrogen, the protonated piperidine effectively quenches any residual amide resonance. Consequently, the C2 carbonyl carbon becomes highly electrophilic and exceptionally vulnerable to hydrolysis[6].
Caption: Electronic cascade leading to β-lactam hydrolysis via N1 inductive effects.
Mechanistic Pathways of Degradation
Alkaline hydrolysis of the β-lactam ring proceeds via a BAC2 (Bimolecular Base-Catalyzed Acyl-Oxygen cleavage) mechanism[7]. Hydroxide ions attack the activated C2 carbonyl, forming a high-energy tetrahedral intermediate. The collapse of this intermediate drives the rate-limiting scission of the C-N bond, irreversibly opening the ring to form a β-amino acid derivative[3][7].
Quantitative Data Synthesis
The following table summarizes the physicochemical parameters and their mechanistic consequences on the stability of 1-(Piperidin-4-yl)azetidin-2-one.
Parameter
Value / Characteristic
Mechanistic Consequence
Ring Strain Energy
~25.4 – 27.5 kcal/mol
Imparts a high thermodynamic driving force for ring-opening[1][2].
Piperidine pKa
11.12 – 11.22
Ensures >99% protonation at pH 7.4, creating a permanent cationic center[4][5].
Nucleophilic attack forms a tetrahedral intermediate prior to C-N cleavage[7].
Predicted t_1/2 (pH 7.4)
Accelerated Degradation
Faster hydrolysis compared to N-alkyl analogs lacking a basic amine due to the -I effect.
Experimental Workflows for Stability Profiling
To accurately determine the degradation kinetics of 1-(Piperidin-4-yl)azetidin-2-one, researchers must employ an assay that prevents artifactual degradation during analysis. The following protocol is designed as a self-validating system .
Self-Validating Protocol Design
A robust kinetic assay must distinguish between chemical degradation (hydrolysis) and physical loss (e.g., precipitation, adsorption to plasticware).
Control Mechanism: We utilize a Stable Isotope Labeled (SIL) internal standard spiked at
. If the absolute peak area of the SIL standard drops over time, it indicates physical loss. If the SIL area remains constant while the analyte area drops, it validates that true chemical hydrolysis is occurring.
Caption: Self-validating kinetic workflow for β-lactam stability profiling.
Step-by-Step Methodology
Matrix Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) and 50 mM Borate buffer (pH 10.0). Using high-capacity buffers ensures that the
concentration remains constant, allowing the reaction to be modeled using pseudo-first-order kinetics.
Compound Initiation: Pre-warm the buffer to 37°C. Spike 1-(Piperidin-4-yl)azetidin-2-one to a final concentration of 1 µM, alongside 1 µM of a matched SIL internal standard. Vortex immediately.
Time-Course Sampling: At designated intervals (
hours), extract a 50 µL aliquot from the incubation matrix.
Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN). Causality: The ACN rapidly lowers the dielectric constant of the solvent, while the low temperature kinetically freezes the hydrolysis reaction. This prevents artificial degradation while the sample sits in the autosampler queue.
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Transfer the supernatant to LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the intact parent mass.
Kinetic Modeling: Plot the natural log of the remaining percentage (
) versus time. The slope of the linear regression yields the observed rate constant (), from which the half-life () is derived.
Conclusion
The stability of 1-(Piperidin-4-yl)azetidin-2-one is a direct function of its molecular architecture. While the azetidin-2-one ring provides the foundational strain required for reactivity, it is the protonated piperidine substituent that acts as the electronic catalyst. By withdrawing electron density from the lactam nitrogen, the piperidinium ion exacerbates the electrophilicity of the carbonyl, accelerating BAC2-mediated hydrolysis. Understanding this causality is paramount for medicinal chemists attempting to formulate or structurally optimize this class of compounds.
References
[3] Benchchem. "An In-depth Technical Guide to the Basic Properties of Azetidin-2-one". benchchem.com.
[7] ResearchGate. "Alkaline Hydrolysis of a gamma-Lactam Ring". researchgate.net.
[1] Benchchem. "1-Methoxyazetidin-2-one | Research Chemical". benchchem.com.
[4] Benchchem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery". benchchem.com.
An In-depth Technical Guide to 1-(Piperidin-4-yl)azetidin-2-one: A Versatile Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)azetidin-2-one, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)azetidin-2-one, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical identifiers, physicochemical properties, and strategic importance as a scaffold in the design of novel therapeutics. The discussion is grounded in the established roles of its constituent motifs—the piperidine and the azetidin-2-one (β-lactam) rings—which are prevalent in a wide array of approved pharmaceuticals.[1][2]
Core Chemical Identity & Structural Representation
The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance in research and development. 1-(Piperidin-4-yl)azetidin-2-one is cataloged across major chemical databases with a unique set of identifiers.
Key Chemical Identifiers
A consolidated summary of the primary identifiers for 1-(Piperidin-4-yl)azetidin-2-one is presented below. These identifiers ensure precise communication and data retrieval across different chemical information systems.
The structure of 1-(Piperidin-4-yl)azetidin-2-one combines two medicinally significant heterocyclic systems: a four-membered azetidin-2-one ring (a β-lactam) and a six-membered piperidine ring. The linkage occurs via a nitrogen-carbon bond between the nitrogen atom of the azetidinone and the C4 position of the piperidine ring.
Caption: Molecular structure of 1-(Piperidin-4-yl)azetidin-2-one.
Physicochemical and Computational Properties
The drug-like properties of a molecule can be predicted in part by its physicochemical and computational data. These metrics are critical in the early stages of drug discovery for assessing potential bioavailability and metabolic stability.
Property
Value
Significance in Drug Discovery
Topological Polar Surface Area (TPSA)
32.34 Ų
Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration.
LogP (Octanol-Water Partition Coeff.)
-0.0293
A measure of lipophilicity. This near-zero value suggests a balance between aqueous solubility and lipid permeability.
Hydrogen Bond Acceptors
2
Affects solubility and binding interactions with biological targets.
Hydrogen Bond Donors
1
Affects solubility and binding interactions with biological targets.
Rotatable Bonds
1
A low number indicates conformational rigidity, which can be advantageous for binding affinity and selectivity.
Significance in Medicinal Chemistry and Drug Development
The value of 1-(Piperidin-4-yl)azetidin-2-one lies in its identity as a bifunctional scaffold, presenting two highly desirable heterocyclic motifs to the medicinal chemist.
The Azetidin-2-one (β-Lactam) Moiety
The β-lactam ring is a cornerstone pharmacophore, most famously in penicillin and cephalosporin antibiotics.[4] Beyond its antibacterial applications, its strained four-membered ring system makes it a versatile synthetic intermediate.[5] In modern drug design, it serves as a conformationally restricted scaffold, used to orient substituents in a precise three-dimensional arrangement to optimize interactions with protein targets.[4] Its derivatives have been investigated for a range of biological activities, including as anticancer and anti-inflammatory agents.[4][6]
The Piperidine Moiety
Piperidine is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids.[2] Its inclusion in a drug candidate is a well-established strategy to enhance physicochemical properties. Specifically, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which often improves aqueous solubility and allows for the formation of ionic interactions with acidic residues in target proteins. Piperidine derivatives have demonstrated a vast array of pharmacological activities.[2][7]
A Versatile Building Block for Compound Libraries
1-(Piperidin-4-yl)azetidin-2-one is an ideal starting material for generating diverse chemical libraries for high-throughput screening. The secondary amine of the piperidine ring provides a reactive handle for a wide range of chemical modifications, such as acylation, alkylation, and reductive amination, without disturbing the core azetidinone structure. This allows for the systematic exploration of the chemical space around the core scaffold to identify novel bioactive compounds.
Caption: Use of the scaffold in a drug discovery workflow.
Synthesis, Handling, and Safety Protocols
General Synthetic Approaches
The synthesis of azetidin-2-ones is a well-documented area of organic chemistry. One of the most common methods is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine.[4] For a molecule like 1-(Piperidin-4-yl)azetidin-2-one, a plausible route would involve the reaction of a protected 4-aminopiperidine derivative (to form the imine) with a suitable ketene precursor.[5]
Laboratory Handling and Storage
Storage: The compound should be stored in a dry, sealed container at 2-8°C.[3]
Shipping: It is typically shipped at room temperature for domestic transit.[3]
Handling: Standard laboratory practices should be employed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[8][9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[8]
Hazard and Safety Information
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[3]
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.
P280: Wear protective gloves, eye protection, and face protection.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
1-(Piperidin-4-yl)azetidin-2-one stands out as a high-value chemical scaffold for researchers in drug discovery and medicinal chemistry. Its structure thoughtfully combines the conformational rigidity and synthetic utility of the β-lactam ring with the favorable physicochemical properties imparted by the piperidine moiety. This makes it an excellent starting point for the development of novel small-molecule therapeutics across a wide range of disease areas. Its well-defined chemical identifiers and available safety data provide a solid foundation for its integration into rigorous and reproducible research programs.
References
ResearchGate. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams | Request PDF. [Link]
AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]
Indian Journal of Chemistry. Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. [Link]
Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. [Link]
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Unlocking the Hydrogen Bonding Potential of 1-(Piperidin-4-yl)azetidin-2-one: A Rational Design Perspective
Executive Summary In modern drug discovery, optimizing the physicochemical properties of a lead compound is intrinsically linked to its hydrogen bonding (H-bonding) network. 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, optimizing the physicochemical properties of a lead compound is intrinsically linked to its hydrogen bonding (H-bonding) network. 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3) is a highly privileged, sp³-rich scaffold that merges the conformational flexibility and basicity of a piperidine ring with the rigid, highly polarized character of an azetidin-2-one (β-lactam) core[1],[2].
This whitepaper provides an in-depth technical analysis of the hydrogen bonding potential of this molecule. By dissecting its pharmacophore geometry, exploring the causality behind its physicochemical behavior, and establishing self-validating experimental workflows, we provide a definitive guide for leveraging this scaffold in fragment-based drug discovery (FBDD) and lead optimization.
Structural Decoding and Pharmacophore Geometry
To understand the H-bonding potential of 1-(Piperidin-4-yl)azetidin-2-one, we must deconstruct its constituent moieties:
The Piperidine Core: Piperidine is a ubiquitous saturated six-membered heterocycle in medicinal chemistry, celebrated for its ability to improve membrane permeability and engage in robust non-covalent interactions[3],[4]. The secondary amine (N-H) at position 1 serves as a dual-action center: it is a potent Hydrogen Bond Donor (HBD) and a Hydrogen Bond Acceptor (HBA) [5]. Because its pKa typically ranges between 9.5 and 10.5, this nitrogen is predominantly protonated at physiological pH (7.4), shifting its primary role to a powerful HBD capable of forming critical salt bridges or charge-assisted H-bonds with target proteins.
The Azetidin-2-one (β-Lactam) Core: This four-membered cyclic amide is characterized by significant ring strain[6],[2]. In standard amides, the nitrogen lone pair is heavily delocalized into the carbonyl group. In β-lactams, the geometric constraints slightly reduce this resonance, making the carbonyl oxygen an exceptionally strong, highly polarized Hydrogen Bond Acceptor (HBA) [6]. Because the nitrogen atom in this specific molecule is fully substituted (attached to the C4 of the piperidine ring), it possesses no protons and acts as a negligible HBA due to the remaining amide resonance.
Vectorial Geometry: The single rotatable bond connecting the piperidine C4 to the azetidin-2-one N1 allows the molecule to sample multiple conformations. However, the rigid 1,4-substitution topology strictly precludes the formation of direct Intramolecular Hydrogen Bonds (IMHBs) between the piperidine N-H and the β-lactam C=O. Consequently, all H-bonding vectors are solvent-exposed.
Fig 1. Pharmacophore mapping of hydrogen bonding vectors in 1-(Piperidin-4-yl)azetidin-2-one.
Implications for Drug Design: ADME and Target Affinity
The H-bonding profile of a molecule dictates the delicate balance between aqueous solubility and lipid permeability.
Causality in Permeability: To passively diffuse across a lipophilic cell membrane, a drug must shed its hydration shell. The energetic penalty for breaking water-solute H-bonds is high. Because 1-(Piperidin-4-yl)azetidin-2-one cannot form IMHBs to shield its polar vectors, its H-bond donors and acceptors remain fully exposed. This results in a highly hydrophilic profile (LogP = -0.0293)[1]. While this guarantees excellent aqueous solubility, it implies that in a larger drug molecule, this fragment should be positioned in solvent-exposed regions of the target binding pocket rather than buried in deep, hydrophobic clefts.
Quantitative Data Presentation
The following table summarizes the key physicochemical and H-bonding metrics of the scaffold, derived from computational and empirical databases[1].
Property
Value
Implication for Drug Design
Molecular Weight
154.21 g/mol
Ideal fragment size for FBDD (Rule of 3 compliant).
To empirically validate the H-bonding potential and its impact on ADME properties, we employ an orthogonal, self-validating experimental system. By pairing atomic-level NMR spectroscopy with macroscopic thermodynamic partitioning, we establish a robust chain of causality.
Protocol A: Variable-Temperature NMR (
)
Causality: The chemical shift (
) of an amine proton is highly sensitive to its H-bonding environment. In a polar aprotic solvent like DMSO-d₆, exposed protons form strong intermolecular H-bonds with the solvent. Heating the sample increases kinetic energy, breaking these bonds and causing a sharp upfield shift (more negative ). Shielded protons or those in IMHBs remain unaffected.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of 1-(Piperidin-4-yl)azetidin-2-one in 0.6 mL of anhydrous DMSO-d₆ (ensure water peak is minimized to prevent rapid proton exchange).
Instrument Setup: Load the sample into a 500 MHz (or higher) NMR spectrometer equipped with a variable temperature (VT) probe.
Acquisition: Acquire 1D ¹H-NMR spectra at 5 K intervals from 298 K to 348 K. Allow 5 minutes of thermal equilibration at each step.
Data Processing: Track the chemical shift of the piperidine N-H proton. Plot
(ppm) against Temperature (K).
Analysis: Calculate the temperature coefficient (
). A value more negative than -4.0 ppb/K confirms the proton is fully solvent-exposed and actively participating in intermolecular H-bonding.
Protocol B:
Determination (Thermodynamic Penalty)
Causality: Octanol acts as both an HBD and HBA, mimicking the hydrated surface of a biological membrane. Alkanes (e.g., cyclohexane) are inert and mimic the hydrophobic core of the lipid bilayer. The difference (
) isolates and quantifies the exact thermodynamic penalty of desolvating the molecule's H-bond network.
Step-by-Step Methodology:
Phase Saturation: Mutually saturate 1-octanol with water, and cyclohexane with water, by stirring vigorously for 24 hours at 25 °C.
Stock Preparation: Prepare a 1 mM stock solution of the compound in the aqueous buffer (pH 7.4, 50 mM phosphate).
Shake-Flask Partitioning:
System 1: Mix 1 mL of aqueous stock with 1 mL of saturated octanol.
System 2: Mix 1 mL of aqueous stock with 1 mL of saturated cyclohexane.
Equilibration: Shake both vials at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantification: Extract aliquots from both the aqueous and organic layers of each system. Quantify the concentration of the compound using LC-MS/MS.
Calculation: Calculate
and . A high (> 2.0) validates strong, exposed H-bonding potential that restricts passive diffusion.
Fig 2. Self-validating experimental workflow for quantifying hydrogen bonding potential.
Conclusion
1-(Piperidin-4-yl)azetidin-2-one is a highly polar, structurally rigidified fragment that offers precise, solvent-exposed hydrogen bonding vectors. The inability to form intramolecular hydrogen bonds ensures that its HBD (piperidine N-H) and HBA (β-lactam C=O) remain fully available for target engagement. By leveraging the self-validating experimental workflows detailed above, drug development professionals can accurately map the thermodynamic penalties of this scaffold, ensuring its strategic placement in solvent-exposed or highly polar binding pockets during lead optimization.
References
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds
PubMed / National Library of Medicine
URL:[Link]
The chemistry and biological potential of azetidin-2-ones
PubMed / European Journal of Medicinal Chemistry
URL:[Link]
A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS
SSRN
URL:[Link]
Literature Review & Technical Guide: 1-(Piperidin-4-yl)azetidin-2-one Analogs in Modern Drug Discovery
Executive Summary Historically recognized as the defining pharmacophore of -lactam antibiotics, the azetidin-2-one ring has undergone a renaissance in modern medicinal chemistry. By functionalizing the N1 position with a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Historically recognized as the defining pharmacophore of
-lactam antibiotics, the azetidin-2-one ring has undergone a renaissance in modern medicinal chemistry. By functionalizing the N1 position with a piperidin-4-yl moiety, researchers have developed a highly privileged, non-antibacterial scaffold. The rigid four-membered ring provides precise spatial vectors for substituents, while the piperidine ring enhances aqueous solubility and acts as a versatile linker.
This technical guide synthesizes recent literature to explore how the 1-(piperidin-4-yl)azetidin-2-one scaffold is being deployed against two major therapeutic targets: Histone Deacetylases (HDAC6/8) for epigenetic cancer therapy, and Monoacylglycerol Lipase (MAGL) for neuroinflammation via endocannabinoid modulation.
Histone deacetylases (HDACs) are critical epigenetic regulators. While pan-HDAC inhibitors often suffer from severe off-target toxicity, selective inhibition of HDAC6 (a cytoplasmic enzyme regulating tubulin) and HDAC8 (a nuclear epigenetic eraser) provides synergistic anti-cancer effects with a wider therapeutic window.
The 1-(piperidin-4-yl)azetidin-2-one scaffold serves as an ideal "cap group" for dual hHDAC6/8 inhibitors[1]. The bulky diphenyl-substituted azetidin-2-one core selectively interacts with the wider, more flexible surface recognition domains of HDAC6 and HDAC8, sterically clashing with the narrower pocket of HDAC1. The N1-piperidine ring acts as a rigid spacer, directing a slender benzyl linker and a zinc-binding group (ZBG, typically a hydroxamic acid) deep into the catalytic channel to chelate the active-site
ion.
Pharmacophore model of 1-(piperidin-4-yl)azetidin-2-one analogs as dual HDAC6/8 inhibitors.
Protocol: In Vitro Fluorometric hHDAC6/8 Inhibition Assay
To validate the reversible, competitive nature of these inhibitors, a self-validating fluorometric assay is employed. The inclusion of a known pan-HDAC inhibitor (e.g., SAHA) ensures the assay's dynamic range is accurately calibrated.
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
, 1 mg/mL BSA). Dilute recombinant hHDAC6 or hHDAC8 to their pre-determined Michaelis-Menten () optimized working concentrations.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the azetidin-2-one analog in DMSO. Transfer to a 96-well black microplate, ensuring the final DMSO concentration remains
to prevent solvent-induced enzyme denaturation.
Equilibration (Causality Step): Add the enzyme to the compounds and pre-incubate at 37°C for 15 minutes. Reasoning: This allows the bulky azetidin-2-one cap group to achieve thermodynamic equilibrium with the enzyme's surface recognition domain before substrate competition begins.
Substrate Addition: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 30 minutes.
Development: Add a developer solution containing a trypsin-like protease and 1 µM Trichostatin A (TSA). Reasoning: TSA instantly halts further HDAC activity, while the protease cleaves the deacetylated AMC fluorophore, generating a quantifiable signal.
Quantification: Read fluorescence (Ex = 360 nm, Em = 460 nm) and calculate
via non-linear regression.
Endocannabinoid System Modulation: Irreversible MAGL Inhibition
Mechanistic Causality & Scaffold Rationale
Monoacylglycerol Lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid. Inhibiting MAGL elevates 2-AG levels, providing potent neuroprotective and analgesic effects in models of neuroinflammation (e.g., Multiple Sclerosis) [2].
Unlike the reversible HDAC inhibitors, azetidin-2-one analogs like NSD1819 utilize the inherent ring strain of the
-lactam core to act as suicide substrates. The catalytic Ser122 of MAGL executes a nucleophilic attack on the -lactam carbonyl. The ring opens, forming a stable, covalent acyl-enzyme intermediate that irreversibly inactivates the enzyme. The N1-piperidine group is crucial here; it accommodates the leaving group trajectory and anchors the molecule within MAGL's lipophilic binding pocket.
Irreversible MAGL inhibition by NSD1819 and subsequent endocannabinoid signaling.
assays are insufficient for covalent inhibitors, as inhibition is time-dependent. A rapid dilution assay is required to validate the irreversible mechanism of action.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human MAGL in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Triton X-100).
Inhibitor Incubation: Incubate MAGL with a
concentration of NSD1819 (or vehicle control) at 37°C for 60 minutes to ensure complete covalent adduct formation.
Rapid Dilution (Validation Step): Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the chromogenic substrate 4-nitrophenylacetate. Reasoning: If the inhibitor is reversible, the 100-fold dilution will drop its concentration below its
, allowing enzyme activity to recover. If covalent (irreversible), the enzyme remains 100% inhibited despite dilution.
Mass Spectrometry Confirmation: To definitively prove the mechanism, subject an undiluted aliquot to LC-MS/MS. A mass shift corresponding to the molecular weight of the opened azetidin-2-one scaffold covalently bound to the MAGL peptide fragment confirms the suicide inhibition.
Synthetic Methodologies: Constructing the Scaffold
Protocol: Staudinger [2+2] Cycloaddition
The synthesis of the 1-(piperidin-4-yl)azetidin-2-one core relies on the highly diastereoselective Staudinger reaction. The steric bulk of the piperidine ring drives the formation of the trans-isomer, which is biologically preferred for both HDAC and MAGL targets.
Step-by-Step Methodology:
Imine Formation: React 4-amino-1-Boc-piperidine (1.0 eq) with a substituted aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 eq) in anhydrous dichloromethane (DCM) over anhydrous
. Stir at room temperature for 12 hours. Filter and concentrate in vacuo to yield the crude imine.
Ketene Generation: Dissolve the crude imine and an appropriate acid chloride (e.g., phenylacetyl chloride, 1.2 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to -78°C.
, 2.0 eq). Reasoning: The base dehydrohalogenates the acid chloride to generate a highly reactive ketene intermediate in situ. The low temperature prevents ketene dimerization, allowing it to undergo a[2+2] cycloaddition with the imine.
Quenching & Purification: Allow the reaction to warm to room temperature slowly over 12 hours. Quench with saturated aqueous
. Extract the organic layer, dry over , and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the trans-1-(piperidin-4-yl)azetidin-2-one derivative.
Quantitative Data Summary
The following table summarizes the biological activity of key 1-(piperidin-4-yl)azetidin-2-one analogs across their respective targets, highlighting the versatility of the scaffold.
Compound / Analog
Primary Target
(nM)
Mechanism of Action
Reference
Compound 6c
hHDAC6
12.5
Reversible, Chelation
[Federico et al., 2022][1]
Compound 6c
hHDAC8
24.1
Reversible, Chelation
[Federico et al., 2022][1]
Compound 6j
hHDAC6
8.2
Reversible, Chelation
[Federico et al., 2022][1]
NSD1819 (NF1819)
hMAGL
7.4
Irreversible, Covalent Adduct
[Micheli et al., 2022][2]
NSD1819 (NF1819)
rMAGL
0.25
Irreversible, Covalent Adduct
[Micheli et al., 2022][2]
References
Federico, S., Khan, T., Fontana, A., Brogi, S., Benedetti, R., Sarno, F., ... & Campiani, G. (2022). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. European Journal of Medicinal Chemistry, 238, 114409.[Link]
Micheli, L., Maramai, S., Toti, A., Ferrara, V., Ciampi, C., Di Cesare Mannelli, L., & Ghelardini, C. (2022). Inhibition of Monoacylglycerol Lipase by NSD1819 as an Effective Strategy for the Endocannabinoid System Modulation against Neuroinflammation-Related Disorders. International Journal of Molecular Sciences, 23(15), 8428.[Link]
Foundational
Metabolic stability predictions for piperidinyl beta-lactams
An In-Depth Technical Guide: Predicting the Metabolic Stability of Piperidinyl Beta-Lactams: A Multi-Tiered Approach for Drug Discovery Abstract The metabolic stability of a drug candidate is a critical determinant of it...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Predicting the Metabolic Stability of Piperidinyl Beta-Lactams: A Multi-Tiered Approach for Drug Discovery
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and clearance.[1][2] For piperidinyl beta-lactams, a chemical class with significant therapeutic potential, a comprehensive understanding of metabolic liabilities is essential for successful drug development. These molecules possess two primary sites susceptible to metabolic transformation: the piperidine ring, which is prone to oxidation by hepatic enzymes, and the beta-lactam ring, which is subject to hydrolysis. This guide, intended for drug development scientists, outlines a robust, multi-tiered strategy for accurately predicting the metabolic stability of these compounds. We will detail a logical progression from high-throughput in silico predictions to definitive in vitro assays, emphasizing the causal reasoning behind experimental design and the establishment of self-validating protocols to ensure data integrity.
The Dichotomy of Metabolism in Piperidinyl Beta-Lactams
The chemical architecture of a piperidinyl beta-lactam presents two distinct metabolic challenges that must be addressed in parallel.
The Piperidine Moiety: A Target for Hepatic Oxidation. The piperidine ring is a common substrate for cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of approximately 75% of all drugs.[3][4] Oxidation of the piperidine ring, often at positions beta or alpha to the nitrogen atom, can lead to the formation of hydroxylated metabolites or ketones, significantly altering the compound's properties and potentially leading to rapid clearance.[5] The primary human CYP isoforms involved in the metabolism of piperidine-containing drugs include CYP3A4, CYP2D6, and CYP1A2.[6][7]
The Beta-Lactam Ring: Susceptibility to Hydrolysis. The defining feature of this class, the beta-lactam ring, is inherently susceptible to hydrolytic cleavage. This reaction, which deactivates the molecule's antibacterial properties, is primarily catalyzed by two enzyme classes: beta-lactamases produced by bacteria and endogenous hydrolases (e.g., esterases, amidases) present in plasma and tissues.[8][9] While resistance-driven beta-lactamase activity is a key pharmacological consideration, hydrolysis by plasma enzymes is a critical factor for determining a drug's stability and systemic exposure.[10][11][12]
A logical workflow for assessing these liabilities involves a tiered approach, starting with computational models to prioritize compounds and flag potential issues, followed by a suite of in vitro assays to generate definitive experimental data.
Caption: Tiered workflow for metabolic stability assessment.
Tier 1: In Silico Predictive Modeling
In the early stages of drug discovery, computational tools provide a rapid, cost-effective method to screen large numbers of candidate molecules. These models use advanced algorithms and large datasets of known drug metabolism to predict a new compound's fate.[13]
Core Approaches:
Site of Metabolism (SOM) Prediction: Ligand-based and structure-based models can predict which atoms in a molecule are most likely to be metabolized by specific CYP450 isoforms.[3][4][13] By identifying the most labile sites on the piperidine ring, medicinal chemists can proactively modify the structure to "block" metabolism and improve stability.[14]
Metabolic Stability Prediction: Machine learning models, such as random forests, can classify compounds as "stable" or "unstable" based on their chemical structure and physicochemical properties.[15][16] These models are typically trained on large in-house or public databases of microsomal stability data.[15][16]
Table 1: Comparison of In Silico Tooling Approaches
Model Type
Prediction Goal
Underlying Method
Key Insight for Piperidinyl Beta-Lactams
WhichP450™ Models
Identify relevant CYP450 isoforms
Mechanistic, knowledge-based
Prioritizes which CYP isoforms to investigate experimentally.[14]
ADMET Predictor™
Predict SOM and metabolic kinetics
Machine learning, atom-based
Identifies labile hydrogens on the piperidine ring.[13]
PredMS
Classify stability (stable/unstable)
Random Forest Model
Provides a high-throughput binary classification for initial screening.[15][16]
PASS/PoSMNA
Predict drug-drug interactions (DDIs)
Structure-Activity Relationship (SAR)
Assesses risk of DDIs mediated by CYP inhibition or induction.[17]
Causality Insight: The goal of in silico modeling is not to replace experimental work, but to focus it. By identifying compounds with a high predicted liability for CYP3A4 metabolism, for example, experimental resources can be prioritized to confirm this specific interaction, accelerating the design-make-test-analysis cycle.
Tier 2: In Vitro Experimental Validation
Compounds prioritized from in silico screening must be subjected to experimental assays to quantitatively determine their metabolic stability. A self-validating system of assays, each with appropriate controls, is crucial for generating trustworthy data.
Plasma Stability Assay
Scientific Rationale: This assay directly assesses the susceptibility of the beta-lactam ring to hydrolysis by enzymes present in blood, such as esterases and amidases.[10][12] It is a critical first experimental step, as high instability in plasma can lead to rapid clearance and poor in vivo exposure, regardless of hepatic stability.[11][18] This assay is also invaluable for evaluating prodrugs designed for cleavage in the blood.
Detailed Experimental Protocol:
Preparation:
Thaw pooled plasma (human, rat, mouse, etc.) at 37°C.
Prepare a 10 mM stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock.
Prepare stock solutions for a positive control (e.g., a known labile ester like propantheline) and a negative control (a known stable compound).
Incubation:
In a 96-well plate, add plasma. The final DMSO concentration should be kept low (<1%) to avoid impacting enzyme activity.[11][18]
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding the test compound to the plasma (final concentration typically 1 µM).[18]
Incubate the plate at 37°C with gentle shaking.
Sampling & Quenching:
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[10]
Immediately quench the reaction by adding the aliquot to 3-4 volumes of a cold organic solvent (e.g., acetonitrile/methanol 1:1 v/v) containing an internal standard (e.g., tolbutamide, terfenadine).[10] The cold solvent precipitates plasma proteins and stops all enzymatic activity.
Analysis:
Centrifuge the quenched samples to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Quantify the peak area of the parent compound relative to the internal standard at each time point.[19]
Data Interpretation:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of this line gives the degradation rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Liver Microsomal Stability Assay
Scientific Rationale: This assay is the workhorse for assessing Phase I metabolic stability.[20] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[20] The causality of this experiment hinges on providing the necessary cofactor, NADPH, to drive the CYP catalytic cycle. Without it, no metabolism will occur, providing a perfect negative control.
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Experimental Protocol:
Preparation:
Thaw pooled liver microsomes (human, rat, etc.) on ice.[21] Dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[21][22]
Prepare a test compound stock (10 mM in DMSO) and dilute to a working concentration. Final assay concentration is typically 1 µM.[21]
Prepare a solution of the NADPH regenerating system or NADPH itself.
Prepare positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a vehicle control.[23]
Incubation:
In a 96-well plate, combine the buffer, microsome solution, and test compound.
Self-Validation Step: Prepare a parallel set of wells without the NADPH cofactor. This serves as a crucial negative control to distinguish between enzymatic degradation and chemical instability.
Pre-warm the plate at 37°C for 10 minutes.
Initiate the reaction by adding the NADPH solution.[21]
Sampling & Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[20][23]
Analysis & Data Interpretation:
Process and analyze samples via LC-MS/MS as described in the plasma stability assay.
Calculate the half-life (t½) from the slope of the ln(% remaining) vs. time plot.
Calculate the in vitro intrinsic clearance (CLint) using the formula:
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
Hepatocyte Stability Assay
Scientific Rationale: This assay is considered the "gold standard" in vitro model because hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter systems, all within an intact cellular environment.[24] This provides a more comprehensive and physiologically relevant assessment of hepatic clearance than microsomes alone.[11][23] It is particularly important for compounds that may be cleared via glucuronidation or other Phase II pathways.
Detailed Experimental Protocol:
Preparation:
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[25]
Gently transfer the thawed cells into pre-warmed incubation medium and determine cell viability and concentration.
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[26]
Incubation:
In a 96-well plate, add the hepatocyte suspension.
Add the test compound (typically 1 µM final concentration).
Incubate at 37°C in a humidified incubator with 5% CO2, with continuous gentle shaking to keep cells in suspension.
Sampling & Quenching:
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot and quench the reaction with cold acetonitrile containing an internal standard.[23][24]
Analysis & Data Interpretation:
Process and analyze samples via LC-MS/MS.
Calculate the half-life (t½) and intrinsic clearance (CLint) as with the microsomal assay, but normalize to the number of cells.
CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cell concentration])
Table 2: Summary of In Vitro Assay Parameters and Outputs
Parameter
Plasma Stability
Microsomal Stability
Hepatocyte Stability
Test System
Pooled Plasma
Pooled Liver Microsomes
Cryopreserved Hepatocytes
Enzymes Present
Hydrolases (Esterases, Amidases)
Phase I (CYPs, FMOs)
Phase I & Phase II, Transporters
Required Cofactor
None
NADPH
Endogenous
Typical Incubation
120 min
60 min
120+ min
Primary Output
Half-life (t½) in plasma
Intrinsic Clearance (CLint)
Intrinsic Clearance (CLint)
Key Question Answered
Is it stable in circulation?
What is the rate of Phase I hepatic metabolism?
What is the overall rate of hepatic metabolism?
Data Integration and In Vivo Prediction
The ultimate goal of these predictive studies is to forecast a compound's pharmacokinetic behavior in humans.[2] The in vitro intrinsic clearance values obtained from microsomal or hepatocyte assays can be used in pharmacokinetic models to predict in vivo hepatic clearance.[27][28] These predictions, while not absolute, are invaluable for ranking compounds and selecting the most promising candidates for progression into in vivo animal studies.[29]
Conclusion
Predicting the metabolic stability of piperidinyl beta-lactams requires a systematic and multi-faceted approach. By integrating high-throughput in silico screening with a carefully designed suite of in vitro assays, drug discovery teams can gain a comprehensive understanding of a compound's metabolic liabilities. This tiered strategy allows for the early identification of metabolically unstable candidates and provides crucial data to guide medicinal chemistry efforts toward designing molecules with optimized pharmacokinetic profiles. The emphasis on causal experimental design and self-validating protocols ensures the generation of high-quality, trustworthy data, ultimately increasing the probability of success in developing safe and effective medicines.
References
Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC. (Source: vertexaisearch.cloud.google.com)
PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - Oxford Academic. (Source: Oxford Academic)
ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (Source: BioDuro)
Plasma Stability Assay - Creative Bioarray.
In Silico Prediction of Cytochrome P450-Mediated Site of Metabolism (SOM). (Source: Unknown Source)
Development and application of high throughput plasma stability assay for drug discovery - PubMed. (Source: PubMed)
In Silico Prediction of Cytochrome P450-Mediated Site of Metabolism (SOM). (Source: Unknown Source)
Beta-lactamase - Wikipedia. (Source: Wikipedia)
In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (Source: Unknown Source)
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - Our journal portfolio - PLOS. (Source: PLOS)
Beta-lactam antibiotics of first choice are modelled using population pharmacokinetics. | Allied Academies. (Source: Allied Academies)
Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics.
PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed. (Source: PubMed)
Plasma Stability Assay | Bienta. (Source: Bienta)
Tackling metabolism issues in drug discovery with in silico methods - News-Medical.Net. (Source: News-Medical.Net)
Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
Population pharmacokinetic models of first choice beta-lactam antibiotics for severe infections tre
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. (Source: Unknown Source)
Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed. (Source: PubMed)
metabolic stability in liver microsomes - Mercell. (Source: Mercell)
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (Source: Protocols.io)
Application Note: Synthesis and Isolation of 1-(Piperidin-4-yl)azetidin-2-one from 4-Aminopiperidine
Introduction & Strategic Rationale The azetidin-2-one (β-lactam) ring is a privileged pharmacophore. While historically synonymous with antibacterial agents, the strained four-membered lactam has evolved into a highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The azetidin-2-one (β-lactam) ring is a privileged pharmacophore. While historically synonymous with antibacterial agents, the strained four-membered lactam has evolved into a highly versatile synthon for biologically important compounds, including cholesterol absorption inhibitors, enzyme inhibitors, and CNS-active agents . Coupling this moiety with a 4-aminopiperidine scaffold—a structural hallmark in numerous targeted therapeutics and phenotypic screening probes —yields a highly functionalized, bifunctional building block.
This application note details a robust, field-proven synthetic protocol to obtain 1-(piperidin-4-yl)azetidin-2-one. The strategy leverages orthogonal protecting group chemistry and an intramolecular
cyclization to construct the target molecule with high fidelity.
Retrosynthetic Analysis & Mechanistic Insights
The synthesis is predicated on the selective functionalization of the primary amine of 4-aminopiperidine while masking the secondary amine.
Protection: The secondary amine is shielded using di-tert-butyl dicarbonate (
). This is critical to prevent competitive acylation and polymerization during subsequent steps.
Acylation: The primary amine is acylated using 3-chloropropionyl chloride. Temperature control (0 °C) is strictly maintained to suppress the formation of ketene intermediates and minimize degradation .
Cyclization (The Critical Step): The formation of the azetidin-2-one ring proceeds via a 4-exo-tet intramolecular cyclization. Because the amide N-H has a
of ~15–17, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to irreversibly generate the highly nucleophilic amide anion, which subsequently displaces the primary alkyl chloride.
Deprotection: Acid-mediated cleavage of the Boc group yields the final target.
Visual Workflows
Figure 1: Four-step synthetic pathway for 1-(piperidin-4-yl)azetidin-2-one.
Figure 2: Mechanism of intramolecular cyclization to form the azetidin-2-one ring.
Experimental Protocols & Self-Validating Systems
Phase 1: Synthesis of 1-Boc-4-(3-chloropropanamido)piperidine
Note: 1-Boc-4-aminopiperidine is commercially available and used directly as the starting material for this sequence.
Procedure:
Dissolve 1-Boc-4-aminopiperidine (10.0 g, 50.0 mmol) and Triethylamine (10.4 mL, 75.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under an inert argon atmosphere.
Cool the reaction flask to 0 °C using an ice-water bath.
Add 3-chloropropionyl chloride (5.2 mL, 55.0 mmol) dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic acylation, preventing the formation of di-acylated side products and minimizing the degradation of the acid chloride.
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Workup: Quench the reaction with saturated aqueous
(50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove unreacted amine, followed by brine (50 mL). Dry over anhydrous , filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid.
In-Process Quality Control (IPQC):
TLC: The product will appear as a less polar spot compared to the starting amine (Ninhydrin negative, UV active if derivatized).
FTIR: Appearance of a strong amide carbonyl stretch at ~1640–1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.
Phase 2: Intramolecular Cyclization to 1-(1-Boc-piperidin-4-yl)azetidin-2-one
Procedure:
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 g, 75.0 mmol) in anhydrous Dimethylformamide (DMF, 80 mL) at 0 °C under argon.
Dissolve the intermediate from Phase 1 (14.5 g, ~50.0 mmol) in anhydrous DMF (40 mL) and add it dropwise to the NaH suspension over 45 minutes. Causality: Slow addition ensures the local concentration of the amide anion remains low, favoring the unimolecular intramolecular cyclization (ring closure) over bimolecular intermolecular alkylation (polymerization).
Stir the reaction mixture at room temperature for 4 hours.
Workup: Carefully quench the excess NaH by the dropwise addition of ice-cold water (20 mL). Dilute the mixture with Ethyl Acetate (EtOAc, 200 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 100 mL). Causality: DMF is notoriously difficult to remove via standard aqueous extraction. The 5% LiCl wash significantly increases the partition coefficient of DMF into the aqueous phase, ensuring a DMF-free organic layer.
Dry the organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc, 1:1) to yield the protected β-lactam.
In-Process Quality Control (IPQC):
FTIR: The self-validating marker for this step is the complete disappearance of the N-H stretch (~3300 cm⁻¹) and the distinct shift of the carbonyl stretch from ~1650 cm⁻¹ (open-chain amide) to ~1745–1755 cm⁻¹ (strained four-membered β-lactam ring).
Phase 3: Deprotection to 1-(Piperidin-4-yl)azetidin-2-one
Procedure:
Dissolve the protected β-lactam (10.0 g, 39.3 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.
Add Trifluoroacetic Acid (TFA, 30 mL, ~10 eq) dropwise. Stir at room temperature for 2 hours.
Workup: Concentrate the reaction mixture under vacuum to remove DCM and excess TFA.
Neutralization: Dissolve the resulting crude TFA salt in Methanol (50 mL) and add Amberlyst A21 basic resin (or equivalent free-base resin). Stir for 1 hour until the pH of the solution is ~8. Causality: The final deprotected product is highly polar and water-soluble. Traditional aqueous basic extraction (e.g., using NaOH/water) leads to massive yield losses. Using a basic solid-supported resin allows for non-aqueous neutralization and easy isolation via filtration.
Filter the resin, wash with Methanol, and concentrate the filtrate to afford the pure 1-(piperidin-4-yl)azetidin-2-one.
In-Process Quality Control (IPQC):
MS (ESI): Disappearance of the starting material mass and appearance of the target mass
.
Quantitative Data & Cyclization Optimization
The choice of base and solvent during the critical intramolecular cyclization step dictates the yield and purity of the azetidin-2-one. Table 1 summarizes the optimization parameters evaluated during protocol development.
Table 1: Optimization of the Intramolecular Cyclization Step
Base
Solvent
Temperature
Time
Yield (%)
Observation / Mechanistic Causality
Acetone
Reflux
24 h
< 10%
Insufficient basicity to deprotonate the amide N-H ( ~16).
KOtBu
THF
0 °C to RT
12 h
55%
Competitive E2 elimination of the primary alkyl chloride to form an acrylamide side product.
NaH
DMF
0 °C to RT
4 h
82%
Optimal. Irreversible deprotonation drives the kinetically disfavored 4-exo-tet cyclization cleanly.
LiHMDS
THF
-78 °C to RT
6 h
70%
Good yield, but the reagent is highly moisture-sensitive and cost-prohibitive for large-scale synthesis.
References
Deshmukh, A. R. A. S., et al. "Azetidin-2-ones, Synthon for Biologically Important Compounds." Current Medicinal Chemistry, 2004. URL:[Link]
Wang, Y., et al. "Design, Synthesis, and Biological Evaluation of Notopterol Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer's Disease." ACS Chemical Neuroscience, 2022. URL:[Link]
Zuhl, A. M., et al. "Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide." Journal of the American Chemical Society, 2016. URL:[Link]
Application
Application Note: Step-by-Step Protocol for 1-(Piperidin-4-yl)azetidin-2-one Preparation
Introduction & Mechanistic Rationale 1-(Piperidin-4-yl)azetidin-2-one is a highly versatile bifunctional heterocyclic scaffold. The azetidin-2-one (β-lactam) ring is a privileged pharmacophore widely utilized in antibiot...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-(Piperidin-4-yl)azetidin-2-one is a highly versatile bifunctional heterocyclic scaffold. The azetidin-2-one (β-lactam) ring is a privileged pharmacophore widely utilized in antibiotic development and as a conformational constraint in modern medicinal chemistry (e.g., scaffold hopping to reverse multidrug resistance)[1]. Simultaneously, the piperidine ring provides a basic nitrogen handle for downstream functionalization, such as cross-coupling, alkylation, or acylation.
The most robust and scalable synthetic strategy for preparing 1-alkyl-substituted azetidin-2-ones relies on a three-step sequence starting from an orthogonally protected primary amine. The sequence involves (1) N-acylation using a bifunctional 3-halopropionyl halide[2], (2) base-mediated intramolecular 4-exo-tet cyclization to construct the strained β-lactam ring[3], and (3) acidic deprotection of the piperidine nitrogen.
As a self-validating system, this protocol integrates specific analytical checkpoints (TLC, LC-MS, and NMR) after each transformation to ensure intermediate purity and mechanistic fidelity.
Synthetic Workflow
Workflow for the 3-step synthesis of 1-(piperidin-4-yl)azetidin-2-one from a Boc-protected amine.
Materials and Reagents
Table 1: Reagent Stoichiometry and Equivalents for the 3-Step Synthesis
Objective: Synthesis of tert-butyl 4-(3-bromopropanamido)piperidine-1-carboxylate.
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Base Addition: Add Et₃N (1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.
Acylation: Slowly add 3-bromopropionyl chloride (1.1 eq) dropwise via a syringe over 15 minutes to control the exothermic reaction[4].
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Causality & Insights: 3-Bromopropionyl chloride is strategically selected over its chlorinated counterpart (3-chloropropionyl chloride). While both are effective bifunctional reagents, the bromide serves as a superior leaving group in the subsequent cyclization step, significantly reducing the activation energy required for ring closure and improving overall yields[2][4].
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The primary amine starting material will stain strongly (purple/pink), whereas the amide product will not. Complete consumption of the starting material validates the step.
Step 2: Intramolecular Cyclization
Objective: Base-mediated cyclization to form 1-(1-Boc-piperidin-4-yl)azetidin-2-one.
Preparation: Dissolve the crude intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
Cooling: Cool the solution strictly to 0 °C under an inert nitrogen atmosphere.
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portionwise. Caution: Hydrogen gas will evolve.
Cyclization: Stir the mixture at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours[3].
Workup: Quench the reaction carefully by the dropwise addition of saturated aqueous NH₄Cl at 0 °C. Extract the mixture with ethyl acetate (3 × 30 mL). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality & Insights: The amide nitrogen (pKa ~15–17) requires a strong base like NaH for quantitative deprotonation. The resulting amide anion undergoes a 4-exo-tet intramolecular S_N2 substitution, displacing the bromide to form the highly strained β-lactam ring. Maintaining the reaction at 0 °C during base addition suppresses the competing E2 elimination pathway, which would otherwise yield an unwanted acrylamide byproduct[3].
Self-Validation: LC-MS analysis should indicate the expected mass of the cyclized product (
). The disappearance of the M+2 isotope peak (characteristic of the bromine atom from Step 1) confirms successful displacement and ring closure.
Step 3: Boc-Deprotection
Objective: Cleavage of the Boc protecting group to yield the final product, 1-(piperidin-4-yl)azetidin-2-one.
Preparation: Dissolve the purified cyclized intermediate from Step 2 (1.0 eq) in DCM (0.2 M).
Deprotection: Cool to 0 °C and add TFA (10.0 eq) dropwise.
Maturation: Stir the mixture at room temperature for 2 hours.
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is initially obtained as the TFA salt.
Free-Basing (Optional): To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or perform a basic aqueous workup (1M NaOH extraction into DCM).
Causality & Insights: The tert-butoxycarbonyl (Boc) group is highly sensitive to strongly acidic conditions. TFA facilitates the cleavage via the formation of a tert-butyl cation (which rapidly eliminates to isobutylene gas) and carbon dioxide, driving the reaction irreversibly to completion.
Self-Validation:
H NMR (D₂O or CDCl₃) will show the complete disappearance of the intense 9-proton singlet at ~1.45 ppm corresponding to the tert-butyl group, confirming quantitative deprotection.
Troubleshooting & Optimization
Table 2: Common Issues, Causes, and Corrective Actions
Observed Issue
Mechanistic Cause
Corrective Action / Solution
Formation of acrylamide byproduct in Step 2
Base-catalyzed E2 elimination of HBr outcompetes the S_N2 substitution.
Maintain strict temperature control (0 °C) during NaH addition. Avoid using a large excess of base.
Incomplete Boc deprotection in Step 3
Insufficient acid concentration or inadequate reaction time.
Monitor by LC-MS. If incomplete, add an additional 5.0 eq of TFA and extend the reaction time by 2 hours.
Poor yield in Step 1 (Amidation)
Hydrolysis of the highly reactive 3-bromopropionyl chloride.
Ensure strictly anhydrous solvents and glassware are used. Use a fresh bottle of the acyl chloride reagent.
References
[3] Title: Further Optimization and Evaluation of Bioavailable, Mixed-Efficacy µ-Opioid Receptor (MOR) Agonists/δ-Opioid Receptor (DOR) Antagonists
Source: PMC (National Institutes of Health)
URL:[Link]
[1] Title: Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance | Journal of Medicinal Chemistry
Source: ACS Publications
URL: [Link]
Application Note: Reagents and Protocols for the Synthesis of 1-(Piperidin-4-yl)azetidin-2-one via Intramolecular Cyclization
Introduction & Mechanistic Rationale The azetidin-2-one (β-lactam) ring is a highly privileged structural motif in medicinal chemistry. While historically recognized as the pharmacophore of β-lactam antibiotics, it is in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The azetidin-2-one (β-lactam) ring is a highly privileged structural motif in medicinal chemistry. While historically recognized as the pharmacophore of β-lactam antibiotics, it is increasingly utilized as a rigid, metabolically stable scaffold in novel therapeutics, including selective histone deacetylase (HDAC) inhibitors[1]. The synthesis of 1-(piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3) presents a specific synthetic challenge: constructing an unsubstituted four-membered β-lactam ring directly onto a sterically hindered secondary alkyl amine appendage.
Traditional β-lactam syntheses, such as the Staudinger reaction ([2+2] cycloaddition of imines and ketenes)[2] or the Kinugasa reaction, are highly effective for heavily substituted lactams but are inefficient for generating unsubstituted 1-alkylazetidin-2-ones. For this specific target, the intramolecular substitutive cyclization of β-haloamides is the most direct, atom-economical, and scalable pathway[3]. This approach leverages the nucleophilicity of an amide anion to displace a β-halide via an intramolecular
mechanism, successfully overcoming the inherent ring strain (approx. 26 kcal/mol) of the four-membered lactam[4].
Synthetic Strategy & Workflow
The optimized synthesis involves a robust three-step sequence designed to maximize yield while minimizing purification bottlenecks:
Amidation: Coupling of 4-amino-1-Boc-piperidine with 3-chloropropanoyl chloride to form a stable β-haloamide intermediate[5].
Cyclization: Base-promoted intramolecular
displacement of the terminal chloride to close the azetidin-2-one ring.
Deprotection: Acidic cleavage of the Boc protecting group to yield the target compound.
Synthetic workflow for 1-(piperidin-4-yl)azetidin-2-one via beta-haloamide cyclization.
Reagent Selection & Optimization
The critical step in this workflow is the intramolecular cyclization. The primary competing side reaction is the E2 elimination of HCl to form an undesired acrylamide byproduct (e.g., N-(1-Boc-piperidin-4-yl)acrylamide). The choice of base dictates the ratio of cyclization (
) to elimination (E2).
Table 1: Comparison of Bases for Intramolecular Cyclization of β-Haloamides
Base
Solvent
Temp (°C)
Cyclization Yield (%)
Acrylamide Byproduct (%)
Mechanistic Rationale
t-BuOK
THF
0 to RT
78 - 85%
< 5%
Bulky base rapidly deprotonates the amide N-H () but sterically hinders attack on the α-protons, strongly favoring ring closure.
NaH
DMF
0 to RT
60 - 65%
15 - 20%
Strong, non-nucleophilic base. The high polarity of DMF accelerates both and E2 pathways, leading to moderate elimination.
DBU
DCM
RT to 40
45 - 53%
> 25%
Weaker organic base; requires elevated temperatures which thermodynamically favors the E2 elimination pathway[3].
MeCN
80 (Reflux)
< 10%
N/A
Insufficient basicity to quantitatively deprotonate the amide. Results in predominantly unreacted starting material.
Expert Insight: Potassium tert-butoxide (t-BuOK) in anhydrous THF is the optimal reagent system. The potassium counterion loosely coordinates with the amide oxygen, increasing the nucleophilicity of the nitrogen anion, while the steric bulk of the tert-butoxide effectively suppresses α-deprotonation and subsequent elimination.
Experimental Protocols
The following protocols are designed as self-validating systems . In-Process Controls (IPC) using LC-MS are integrated to ensure empirical confirmation before proceeding to subsequent steps.
Step 1: Synthesis of N-(1-Boc-piperidin-4-yl)-3-chloropropanamide
Objective: Acylation of the primary amine without triggering premature elimination of the β-chloride[5].
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition: Dissolve 3-chloropropanoyl chloride (1.1 equiv, 11.0 mmol, 1.05 mL) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature strictly below 5 °C.
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.
Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak (
201.1 ) is fully consumed, and the product mass ( 291.1 ) is dominant.
Workup: Quench with saturated aqueous
(30 mL). Extract with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) and brine (20 mL). Dry over anhydrous , filter, and concentrate in vacuo to yield the β-haloamide as a white solid.
Step 2: Intramolecular Cyclization to 1-(1-Boc-piperidin-4-yl)azetidin-2-one
Objective: Base-mediated ring closure prioritizing
over E2.
Preparation: Dissolve the intermediate from Step 1 (approx. 10.0 mmol, 2.90 g) in anhydrous THF (50 mL) under
. Cool to 0 °C.
Base Addition: Add a 1.0 M solution of t-BuOK in THF (1.1 equiv, 11.0 mL) dropwise over 15 minutes. The solution may turn slightly yellow upon deprotonation.
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
Validation (IPC): Monitor by TLC (EtOAc/Hexane 1:1,
stain) and LC-MS. The acyclic precursor ( 291.1) should convert cleanly to the cyclized product ( 255.2 ). The absence of an 255.2 peak with a significantly different retention time (corresponding to the acrylamide byproduct) validates a successful cyclization.
Workup: Quench with saturated aqueous
(20 mL). Extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over , and concentrate. Purify via flash chromatography (, 20-50% EtOAc in Hexanes) to afford the Boc-protected azetidin-2-one.
Step 3: Deprotection to 1-(Piperidin-4-yl)azetidin-2-one
Objective: Removal of the Boc group without hydrolyzing the strained β-lactam ring.
Validation (IPC): LC-MS will show the disappearance of
255.2 and the emergence of the highly polar product peak at 155.1 (Target Compound).
Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in a minimal amount of MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous
and extract with a highly polar organic solvent mixture (e.g., /i-PrOH 3:1).
Isolation: Concentration of the organic layer yields 1-(piperidin-4-yl)azetidin-2-one as a pale oil or solid.
References
*[1] Title: Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability
Source: AIR Unimi (European Journal of Medicinal Chemistry)
URL:
*[3] Title: The Chemistry and Biology of Beta-Lactams
Source: DOKUMEN.PUB
URL:
*[5] Title: 3-Chloro-n-methylpropanamide Technical Overview
Source: Benchchem
URL:
*[4] Title: β-Lactam
Source: Wikipedia
URL:
*[2] Title: Synthesis of β-Lactams
Source: Encyclopedia.pub
URL:
Application and Protocol Guide: Strategic Functionalization of the C3 Position in 1-(Piperidin-4-yl)azetidin-2-one
A Keystone Scaffold for Advanced Drug Discovery Abstract The 1-(piperidin-4-yl)azetidin-2-one scaffold represents a critical nexus of privileged structures in medicinal chemistry, combining the versatile β-lactam core wi...
Author: BenchChem Technical Support Team. Date: March 2026
A Keystone Scaffold for Advanced Drug Discovery
Abstract
The 1-(piperidin-4-yl)azetidin-2-one scaffold represents a critical nexus of privileged structures in medicinal chemistry, combining the versatile β-lactam core with the frequently utilized piperidine moiety. Functionalization of the C3 position of the azetidin-2-one ring is a key strategy for modulating the biological activity, pharmacokinetic properties, and target specificity of molecules based on this framework. This comprehensive guide provides an in-depth analysis of the synthetic methodologies available for the targeted modification of this C3 position. We will explore the foundational principles of β-lactam reactivity, detail established and cutting-edge protocols for C3 functionalization, and offer expert insights into reaction optimization and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the C3-Functionalized 1-(Piperidin-4-yl)azetidin-2-one Motif
The azetidin-2-one, or β-lactam, ring is a cornerstone of antibiotic chemistry, most notably in penicillins and cephalosporins.[1][2] Beyond their antimicrobial properties, β-lactams are recognized as versatile synthons and key components in a wide array of therapeutic agents, including cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors.[3][4] The inherent ring strain of the four-membered ring makes it susceptible to ring-opening reactions, a property that has been ingeniously exploited in synthetic chemistry.[3]
The C3 position of the β-lactam ring is a primary site for introducing molecular diversity. Substituents at this position can profoundly influence the molecule's biological activity and metabolic stability. The 1-(piperidin-4-yl) substituent further enhances the drug-like properties of the scaffold, offering a handle for improving solubility, modulating lipophilicity, and introducing additional points for molecular recognition. Therefore, the strategic functionalization of the C3 position of 1-(piperidin-4-yl)azetidin-2-one provides a powerful platform for the generation of novel chemical entities with significant therapeutic potential.
Synthesis of the Starting Material: 1-(Piperidin-4-yl)azetidin-2-one
The synthesis of the 1-(piperidin-4-yl)azetidin-2-one core can be approached through several established methods, with the Staudinger [2+2] cycloaddition being a prominent and highly versatile route.[3][5] This reaction involves the cycloaddition of a ketene and an imine.
Protocol 2.1: Synthesis of 1-(Piperidin-4-yl)azetidin-2-one via Staudinger Cycloaddition
This protocol outlines a general procedure for the synthesis of the parent scaffold.
Step 1: Formation of the Imine
The requisite imine is formed from a protected 4-aminopiperidine and an appropriate aldehyde. The choice of protecting group on the piperidine nitrogen is crucial and will need to be orthogonal to the conditions used for C3 functionalization and final deprotection. A tert-butyloxycarbonyl (Boc) group is a common choice.
Procedure: A mixture of N-Boc-4-aminopiperidine and paraformaldehyde in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC or GC-MS until completion. The solvent is then removed under reduced pressure to yield the crude imine, which is often used without further purification.
Step 2: Staudinger [2+2] Cycloaddition
Reactants: The crude imine from Step 1, an appropriate ketene precursor (e.g., chloroacetyl chloride or bromoacetyl chloride), and a tertiary amine base (e.g., triethylamine).
Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or toluene.
Procedure: The imine is dissolved in the chosen solvent and cooled to 0 °C or lower. The tertiary amine base is added, followed by the dropwise addition of the ketene precursor. The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Deprotection (if necessary)
If a protecting group is used on the piperidine nitrogen, it can be removed at this stage or after C3 functionalization, depending on the desired synthetic strategy. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in DCM is effective.
Methodologies for C3-Functionalization
The functionalization of the C3 position of the pre-formed 1-(piperidin-4-yl)azetidin-2-one ring can be achieved through several powerful synthetic strategies. The choice of method will depend on the desired substituent and the required stereochemical outcome.
Enolate Alkylation
The protons at the C3 position of the azetidin-2-one ring are acidic and can be removed by a strong base to form an enolate. This enolate can then react with a variety of electrophiles to introduce substituents at the C3 position.
The reaction proceeds via the deprotonation of the C3-proton by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a planar lithium enolate. This enolate can then be quenched with an electrophile (e.g., an alkyl halide). The stereochemical outcome of the alkylation is influenced by the nature of the N1-substituent and the reaction conditions.
Caption: Enolate formation and subsequent alkylation at the C3 position.
Parameter
Condition
Rationale/Insight
Base
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)
These strong, sterically hindered bases effectively deprotonate the C3 position without competing nucleophilic attack at the carbonyl.
Solvent
Anhydrous Tetrahydrofuran (THF)
A polar, aprotic solvent that is stable to the strong base and effectively solvates the lithium enolate.
Temperature
-78 °C
Low temperatures are crucial to maintain the stability of the enolate and to control the selectivity of the reaction.
A wide range of electrophiles can be used to introduce various functional groups.
Quenching
Saturated aqueous NH4Cl solution
A mild acidic quench to neutralize the remaining base and any unreacted enolate.
Step-by-Step Protocol:
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.
Add a solution of 1-(N-Boc-piperidin-4-yl)azetidin-2-one in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
Add the desired electrophile (e.g., methyl iodide) dropwise at -78 °C.
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Radical-Mediated C-H Functionalization
Recent advances in photoredox catalysis have enabled the direct functionalization of C(sp³)–H bonds, offering a powerful alternative to traditional enolate chemistry.[6] This approach can provide access to C3-functionalized β-lactams that are difficult to synthesize using other methods.
In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable radical precursor or directly with the substrate to generate a radical intermediate. This radical can then react with a coupling partner to form the desired product.
Caption: Simplified photoredox cycle for C-H functionalization.
Parameter
Condition
Rationale/Insight
Photocatalyst
Ir(ppy)3, Ru(bpy)3Cl2
These complexes have appropriate redox potentials and are efficiently excited by visible light.
Light Source
Blue LEDs
Provides the necessary energy to excite the photocatalyst.
Solvent
Degassed aprotic solvent (e.g., DMF, MeCN)
Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
Radical Precursor/Coupling Partner
Varies depending on the desired functional group (e.g., N-alkoxyphthalimides for alkoxylation)
The choice of coupling partner dictates the nature of the substituent introduced at C3.
Temperature
Room temperature
Photoredox reactions are often performed at ambient temperature.
Step-by-Step Protocol:
In a reaction vessel, combine the 1-(N-Boc-piperidin-4-yl)azetidin-2-one, photocatalyst, and the coupling partner.
Add the degassed solvent via syringe.
Irradiate the reaction mixture with blue LEDs while stirring at room temperature.
Monitor the reaction by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography.
Transition Metal-Catalyzed C-H Amidation
Transition metal-catalyzed C-H activation and amidation have emerged as powerful tools for the synthesis of functionalized β-lactams.[7] These methods offer high levels of chemo- and regioselectivity.
Palladium-catalyzed C-H amidation typically involves a directing group on the substrate that coordinates to the palladium catalyst, bringing it into proximity with the C-H bond to be functionalized. This is followed by C-H activation, reductive elimination, and catalyst regeneration.
Parameter
Condition
Rationale/Insight
Catalyst
Pd(OAc)2
A common and effective palladium(II) precatalyst.
Ligand
Varies, often a phosphine or N-heterocyclic carbene (NHC)
The ligand influences the reactivity and selectivity of the catalyst.
Oxidant
PhI(OAc)2, Oxone®
Required to regenerate the active Pd(II) or Pd(III) catalyst.
Directing Group
Often required for regioselectivity
A coordinating group that directs the catalyst to a specific C-H bond. For C3 functionalization, a directing group on the N1 substituent might be necessary.
Solvent
Anhydrous, high-boiling point solvent (e.g., toluene, 1,4-dioxane)
High temperatures are often required for C-H activation.
Temperature
80-120 °C
To facilitate the C-H activation step.
Step-by-Step Protocol:
To a reaction vessel, add the 1-(N-Boc-piperidin-4-yl)azetidin-2-one, palladium catalyst, ligand, and oxidant.
Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature and filter through a pad of Celite®.
Concentrate the filtrate and purify the crude product by column chromatography.
Characterization of C3-Functionalized Products
The successful functionalization of the C3 position should be confirmed by a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the new substituent and for determining the stereochemistry of the product through analysis of coupling constants.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
Infrared (IR) Spectroscopy: The characteristic β-lactam carbonyl stretch (typically around 1740-1760 cm⁻¹) should be present in the IR spectrum.
Conclusion
The functionalization of the C3 position of 1-(piperidin-4-yl)azetidin-2-one offers a rich landscape for the discovery of novel therapeutic agents. The methodologies outlined in this guide, from classic enolate chemistry to modern radical and transition-metal-catalyzed approaches, provide a robust toolkit for chemists to explore this versatile scaffold. Careful consideration of the desired substituent, required stereochemistry, and available synthetic resources will guide the selection of the most appropriate functionalization strategy. The protocols provided herein serve as a starting point for the development of optimized procedures for the synthesis of a diverse library of C3-functionalized 1-(piperidin-4-yl)azetidin-2-ones, paving the way for new discoveries in drug development.
References
Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3936-3953. [Link]
Banik, B. K. (2010). β-Lactams: Synthesis, Stereochemistry, and Biological Activity. John Wiley & Sons.
Basak, A., & Ghosh, S. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Bioorganic & Medicinal Chemistry, 20(16), 4747-4763. [Link]
Caputo, G. A., & Miller, S. J. (2008). Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters, 10(22), 5223–5226. [Link]
D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083-7086. [Link]
Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science, 6(5), 2865-2870. [Link]
Dubois, M., et al. (2022). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Fall 2022. [Link]
Zhang, Q., Chen, K., & Shi, B.-F. (2014). Recent Progress in the Synthesis of Functionalized β-Lactams through Transition-Metal-Catalyzed C(sp3)–H Amidation. Synlett, 25(08), 1035-1039. [Link]
McKittrick, B. A., et al. (1998). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Journal of Medicinal Chemistry, 41(5), 752-759. [Link]
Page, M. I. (2013). The chemistry and biology of β-lactam antibiotics. In The Chemistry of β-Lactams (pp. 1-24). Springer, Berlin, Heidelberg.
Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 9857-9889.
Tooker, A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 3, 843130. [Link]
Troisi, L., & Granito, C. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(17), 6279. [Link]
Woulfe, S. R., & Miller, M. J. (1985). Asymmetric synthesis of β-lactams via the ester enolate-imine condensation. The Journal of Organic Chemistry, 50(19), 3553-3558.
Using 1-(Piperidin-4-yl)azetidin-2-one as a peptidomimetic scaffold
Application Note: 1-(Piperidin-4-yl)azetidin-2-one as a Privileged Peptidomimetic Scaffold in Drug Discovery -Lactam Synthon Method Introduction & Strategic Context In the pursuit of novel therapeutics, conformationally...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(Piperidin-4-yl)azetidin-2-one as a Privileged Peptidomimetic Scaffold in Drug Discovery
-Lactam Synthon Method
Introduction & Strategic Context
In the pursuit of novel therapeutics, conformationally constrained scaffolds are critical for overcoming the poor pharmacokinetic properties of linear peptides. 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3) has emerged as a highly versatile, dual-pharmacophore building block[1].
This molecule integrates two highly privileged structures:
The Azetidin-2-one (
-Lactam) Core: A highly strained, four-membered cyclic amide. It serves either as a rigid dipeptide mimetic (enforcing a -turn-like geometry) or as an electrophilic warhead for covalent inhibition of serine proteases.
The Piperidine Ring: A basic, saturated heterocycle (pKa ~9–10) that mimics the side chains of basic amino acids (e.g., Arginine or Lysine). It provides a secondary amine handle for divergent N-functionalization, improving aqueous solubility and modulating efflux pump liabilities[2].
By bridging these two motifs, researchers can access vast chemical space, developing everything from highly selective integrin ligands to complex
Mechanistic Rationale: The
-Lactam Synthon Method & Integrin Targeting
The utility of 1-(Piperidin-4-yl)azetidin-2-one is rooted in two distinct mechanistic pathways: Scaffold Retention and Scaffold Cleavage .
Pathway A: Scaffold Retention (RGD Mimetics)
When the azetidin-2-one ring is kept intact, it acts as a rigid spacer. In the design of integrin antagonists (e.g., targeting
v3 or 51), the scaffold perfectly mimics the Arginine-Glycine-Aspartic Acid (RGD) sequence[4]. The piperidine nitrogen mimics the basic guanidino group of Arginine, while a carboxylate functionalized onto the azetidinone core mimics Aspartic Acid, coordinating with the metal-ion-dependent adhesion site (MIDAS) of the integrin -subunit[3].
Fig 1. Mechanistic binding of the intact scaffold to RGD-dependent integrin heterodimers.
Pathway B: Scaffold Cleavage (The
-Lactam Synthon Method)
Pioneered by Iwao Ojima, the "
-Lactam Synthon Method" exploits the inherent ring strain (~106 kJ/mol) of the azetidin-2-one core[5]. Nucleophilic attack (via hydrolysis, alcoholysis, or aminolysis) selectively cleaves the C-N bond, yielding functionalized, enantiopure -amino acids and peptidomimetics that are otherwise synthetically challenging to construct[6].
Fig 2. Divergent synthetic workflow exploiting the dual reactive centers of the scaffold.
Experimental Protocols
The following self-validating protocols detail the orthogonal functionalization of the scaffold.
Protocol A: N-Acylation of the Piperidine Ring (Peptide Coupling)
Objective: To attach an amino acid or capping group to the secondary amine of the piperidine ring while preserving the sensitive
-lactam core.
Causality & Design Choice: HATU is selected over standard carbodiimides (like EDC) because the secondary amine of the piperidine can be sterically hindered. HATU ensures rapid formation of the active ester, preventing prolonged reaction times that could lead to base-catalyzed degradation of the azetidinone ring. N,N-Diisopropylethylamine (DIPEA) is used as it is non-nucleophilic and will not inadvertently open the -lactam.
Step-by-Step Procedure:
Preparation: Dissolve the carboxylic acid partner (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
Activation: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to allow the formation of the active OAt-ester.
Coupling: Add 1-(Piperidin-4-yl)azetidin-2-one (1.0 eq) dissolved in a minimal volume of DMF.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% (to remove DMF), brine, and dry over anhydrous .
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the N-acylated peptidomimetic.
Objective: To convert the azetidin-2-one core into a methyl
-amino ester via the -lactam synthon method[7].
Causality & Design Choice: Sodium methoxide (NaOMe) in methanol provides a highly nucleophilic environment that attacks the strained carbonyl carbon. The reaction is driven thermodynamically by the release of ring strain. Operating at 0 °C prevents unwanted side reactions, such as epimerization at the C3/C4 positions if chiral substituents are present.
Step-by-Step Procedure:
Preparation: Dissolve the N-protected 1-(Piperidin-4-yl)azetidin-2-one (1.0 eq) in anhydrous Methanol (0.1 M).
Catalysis: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 eq) dropwise.
Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature. Monitor the disappearance of the characteristic
-lactam carbonyl stretch (~1750 ) via FT-IR or TLC.
Quenching: Once complete (typically 3-5 hours), neutralize the reaction by adding Amberlite IR-120 (
form) resin until the pH reaches 7.0.
Isolation: Filter the resin and concentrate the filtrate under reduced pressure to afford the crude methyl 3-(piperidin-4-ylamino)propanoate derivative.
Quantitative Data Presentation
Table 1: Physicochemical Properties of the Core Scaffold [1]
Property
Value
Implication for Drug Design
Molecular Weight
154.21 g/mol
Highly ligand-efficient; leaves ample mass budget for diversification.
LogP
-0.0293
Highly hydrophilic; excellent for formulating water-soluble candidates.
Topological Polar Surface Area
32.34 Ų
Optimal for membrane permeability; potential for CNS penetration if desired.
| H-Bond Donors / Acceptors | 1 / 2 | Favorable for forming specific target interactions while maintaining oral bioavailability (Lipinski's Rule of 5). |
Table 2: Representative Reaction Metrics for Scaffold Diversification
Reaction Type
Reagents / Conditions
Average Yield (%)
Primary Byproduct / Liability
N-Acylation
HATU, DIPEA, DMF, RT
85 – 92%
Trace epimerization if activated acid is chiral.
| N-Alkylation | R-Br,
, Acetonitrile, 60°C | 70 – 80% | Over-alkylation (quaternary ammonium formation). |
| Ring-Opening (Methanolysis) | NaOMe (cat.), MeOH, 0°C to RT | 88 – 95% | Hydrolysis to free acid if moisture is present. |
References
Ojima, I. "Recent Advances in the
-Lactam Synthon Method." Accounts of Chemical Research, 1995, 28(9), 383–389. Available at:[Link]
Ojima, I., Delaloge, F. "Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the beta-lactam synthon method." Chemical Society Reviews, 1997, 26, 377-386. Available at:[Link]
Galletti, P., et al. "New
-Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins." Journal of Medicinal Chemistry, 2016. Available at:[Link]
Application Note: Derivatization of 1-(Piperidin-4-yl)azetidin-2-one for Structure-Activity Relationship (SAR) Studies
Introduction & Rationale The 1-(piperidin-4-yl)azetidin-2-one scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the structural rigidity and hydrogen-bonding c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The 1-(piperidin-4-yl)azetidin-2-one scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the structural rigidity and hydrogen-bonding capacity of the
-lactam (azetidin-2-one) ring with the tunable basicity and solubility profile of a piperidine moiety, this bicyclic system serves as an excellent starting point for Structure-Activity Relationship (SAR) studies.
Historically recognized for their antibacterial properties via Penicillin-Binding Protein (PBP) and
-lactamase inhibition[1], azetidin-2-one derivatives have recently gained significant traction in oncology. Specifically, they have been successfully deployed as rigid "cap groups" in the design of dual HDAC6/8 inhibitors[2], and as core scaffolds for novel spiro-heterocyclic compounds with diversified pharmacological profiles[3].
Strategic Sites for SAR Derivatization
To systematically explore the pharmacological space of this scaffold, derivatization is typically focused on three orthogonal vectors. Understanding the distinct role of each vector is critical for rational drug design:
Vector 1: Piperidine Nitrogen (N1') : Modulates the basicity, lipophilicity (LogP), and solvent-exposed interactions of the molecule. Because the piperidine nitrogen is highly nucleophilic, it is the most accessible site for rapid library generation via N-alkylation, reductive amination, or N-acylation.
Vector 2: Azetidin-2-one C3 Position : Allows for the introduction of stereocenters and bulky substituents. Functionalization via enolate chemistry or Staudinger cycloaddition introduces amido, halo, or spiro-substituents that probe deep hydrophobic pockets within target enzymes[3].
Vector 3: Azetidin-2-one C4 Position : Influences the chemical stability of the
-lactam ring and dictates the spatial trajectory of attached substituents. QSAR studies indicate that electron-withdrawing groups at this position can significantly alter target affinity[4].
Workflow for the divergent SAR derivatization and screening of the scaffold.
The following protocols are engineered to balance the high nucleophilicity of the piperidine nitrogen with the base-sensitivity of the
-lactam ring.
Protocol A: N-Acylation of the Piperidine Ring (Vector 1)
Objective: Synthesize a library of N-acyl derivatives to probe the solvent-exposed surface of the target protein.
Preparation: Dissolve 1-(piperidin-4-yl)azetidin-2-one (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
Causality: Argon prevents moisture-induced hydrolysis of the highly strained azetidin-2-one ring during the reaction.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge HCl generated during the reaction without attacking the
-lactam carbonyl.
Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the desired acid chloride or sulfonyl chloride (1.1 eq).
Reaction Monitoring (Self-Validation): Stir for 2-4 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar starting material (ninhydrin positive) and the appearance of a higher
spot confirms complete N-capping.
Workup & Purification: Quench with saturated aqueous
. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash chromatography.
Analytical Confirmation (Self-Validation): Validate the intact
-lactam ring via IR spectroscopy (ensuring the strong C=O stretch remains at ~1750-1770 ) and H-NMR (verifying characteristic C3 and C4 proton multiplets between 2.5-3.5 ppm).
Protocol B: C3-Functionalization via Enolate Chemistry (Vector 2)
Objective: Introduce stereospecific bulky groups at the C3 position to probe deep hydrophobic pockets.
Protection: Ensure the piperidine nitrogen is protected (e.g., as an N-Boc derivative) prior to C3 enolization.
Causality: Leaving the secondary amine unprotected would result in competitive poly-alkylation and quench the enolate base.
Enolization: Dissolve the N-Boc protected scaffold in anhydrous THF at -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq).
Causality: LiHMDS is a strong, bulky base that selectively deprotonates the C3 position to form the enolate without acting as a nucleophile that could open the
-lactam ring.
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and allow the reaction to slowly warm to -20 °C over 3 hours.
Workup: Quench with saturated
at -20 °C to prevent over-alkylation or ring degradation. Extract with EtOAc, dry, and purify.
Stereochemical Validation (Self-Validation): Use 2D-NOESY NMR to determine the cis/trans relationship between the C3 substituent and the C4 protons. A coupling constant (
) of Hz indicates a trans configuration, whereas Hz indicates a cis configuration[2].
Quantitative Data Presentation: SAR Summary
To illustrate the impact of these derivatizations, Table 1 summarizes physicochemical and biological data for a representative library targeting HDAC6, where the azetidin-2-one acts as a surface recognition cap group[2].
Compound ID
Vector 1 (Piperidine N)
Vector 2 (C3 Position)
LogP (calc)
HDAC6 IC (nM)
-Lactam IR ()
CMP-01
-H (Unsubstituted)
-H
0.85
>10,000
1765
CMP-02
-Acetyl
-H
1.20
4,500
1768
CMP-03
-Benzyl
-H
2.45
850
1764
CMP-04
-Benzyl
-Phenyl (trans)
3.80
45
1759
CMP-05
-Benzoyl
-Phenyl (trans)
3.55
120
1760
Table 1: SAR data correlating N- and C3-substitutions with lipophilicity and target inhibition.
Mechanistic Insights and Biological Grounding
The 1-(piperidin-4-yl)azetidin-2-one scaffold operates through distinct mechanisms depending on the therapeutic target:
Covalent Inhibition (Antibacterial): In antibacterial applications, the highly strained
-lactam ring undergoes nucleophilic attack by the catalytic serine of PBPs or -lactamases, forming a stable acyl-enzyme complex that halts cell wall synthesis[1].
Non-Covalent Cap Group (Epigenetics): In epigenetic targeting (such as HDAC6/8 inhibition), the azetidin-2-one ring does not undergo ring-opening. Instead, it serves as a rigid, stable cap group that interacts with the hydrophobic rim of the catalytic pocket, while the piperidine ring acts as a solvent-exposed moiety. Substituting the C3 and C4 positions with bulky phenyl groups in a trans configuration significantly enhances the selectivity and binding affinity for HDAC6 over other isoforms[2].
Pharmacophore model of the scaffold acting as a cap group in HDAC inhibition.
Conclusion
Derivatization of 1-(piperidin-4-yl)azetidin-2-one requires a delicate balance between exploiting the nucleophilicity of the piperidine nitrogen and preserving the structural integrity of the base-sensitive
-lactam ring. By employing orthogonal protection strategies and mild enolization conditions, researchers can generate highly diverse SAR libraries. Whether deployed as covalent inhibitors of bacterial enzymes or as rigid cap groups for epigenetic modulators, this scaffold remains a highly valuable asset in the drug discovery pipeline.
References
Source: unimi.
Source: ptfarm.
Source: mdpi.
Title: Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
Application Note: High-Throughput Salt Screening and Preparation Protocols for 1-(Piperidin-4-yl)azetidin-2-one
Executive Summary & Mechanistic Rationale The development of pharmaceutical salts is a critical pre-formulation step designed to optimize the solubility, stability, and bioavailability of active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of pharmaceutical salts is a critical pre-formulation step designed to optimize the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This application note details the specialized protocols required for the salt screening and scale-up of 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3)[1].
This specific API presents a unique bifunctional challenge:
The Piperidine Ring : Contains a basic secondary amine with an estimated
of ~10.5 to 11.0, making it an excellent candidate for protonation and salt formation[2].
The Azetidin-2-one Ring : A 4-membered
-lactam core that is highly susceptible to nucleophilic attack and hydrolytic ring-opening. This degradation pathway is aggressively accelerated in the presence of strong aqueous acids, bases, or elevated temperatures[3].
The Causality of Experimental Design:
To successfully isolate a stable salt without destroying the
-lactam core, the protocol must strictly adhere to anhydrous conditions and stoichiometric temperature control . Furthermore, counterion selection is governed by the rule, which dictates that the of the basic center must be at least 2 to 3 units higher than the of the selected acid () to ensure complete proton transfer and stable crystalline complex formation[4][5].
Reagent Selection & Quantitative Data
A successful cascade approach to salt screening eliminates unviable candidates early, saving time and resources[6]. The tables below summarize the API properties and the rationalized selection of counterions.
Standard pharmaceutical salt; highly soluble but requires anhydrous HCl gas or ethereal HCl to prevent hydrolysis[4].
Methanesulfonic Acid
-1.9
~12.4
Mesylate
Excellent for generating highly crystalline, stable salts with low polymorphism risk.
Citric Acid
3.1
~7.4
Citrate
Milder organic acid; significantly reduces the risk of acid-catalyzed -lactam degradation.
Fumaric Acid
3.0
~7.5
Fumarate
Known to produce non-hygroscopic salts, ideal for long-term stability of moisture-sensitive APIs.
Experimental Workflow Visualization
The following workflow illustrates the critical path for anhydrous salt screening. Every step is designed to minimize the thermodynamic stress on the
-lactam ring.
Fig 1: Anhydrous salt screening workflow preserving beta-lactam integrity.
Detailed Experimental Protocols
The following protocols constitute a self-validating system. In-process controls (IPCs) are embedded to ensure that any degradation of the API is caught immediately, preventing the scale-up of compromised material.
Protocol A: Preparation of the Anhydrous Free Base Solution
Causality: Water acts as a nucleophile that can cleave the
-lactam ring, especially when the solution is subsequently acidified. Absolute exclusion of water is mandatory.
Solvent Drying: Select an aprotic or mildly protic solvent with low moisture affinity (e.g., Ethyl Acetate or Methyl tert-butyl ether [MTBE]). Dry the solvent over activated 3Å molecular sieves for 24 hours.
Moisture Validation: Perform a Karl Fischer (KF) titration on the solvent. Self-Validation Check: Do not proceed unless water content is
.
Dissolution: In a nitrogen-purged flask, dissolve 500 mg (3.24 mmol) of 1-(Piperidin-4-yl)azetidin-2-one free base in 10 mL of the validated anhydrous solvent. Stir at 20°C until a clear solution is achieved.
Protocol B: Stoichiometric Salt Formation
Causality: Acid-base neutralization is an exothermic process. Localized heating combined with excess acid will rapidly degrade the azetidin-2-one core.
Acid Preparation: Prepare a 1.0 M solution of the selected acid (e.g., anhydrous HCl in diethyl ether, or Methanesulfonic acid in anhydrous EtOAc).
Controlled Addition: Submerge the API flask in a room-temperature water bath to act as a heat sink. Using a syringe pump, add exactly 1.0 molar equivalent (3.24 mmol) of the acid solution dropwise over 15 minutes.
Thermal Validation: Monitor the internal temperature using a thermocouple. Self-Validation Check: The internal temperature must not exceed 25°C during the addition.
Equilibration: Allow the mixture to stir for 2 hours at 20°C. A precipitate (the salt) should begin to form.
Protocol C: Crystallization and Isolation
Causality: Rapid precipitation traps impurities and often yields amorphous solids. Controlled crystallization ensures a high-purity, stable crystalline lattice.
Anti-Solvent Addition: If the solution remains clear, slowly add an anhydrous anti-solvent (e.g., heptane) dropwise until the solution becomes persistently cloudy (the cloud point).
Cooling: Cool the suspension slowly to 4°C at a rate of 0.5°C/min to promote crystal growth.
Filtration: Filter the suspension under a blanket of dry nitrogen to prevent atmospheric moisture condensation on the cold crystals. Wash the filter cake with 2 mL of cold, anhydrous anti-solvent.
Drying: Transfer the solid to a vacuum oven. Dry at 35°C under high vacuum ( < 10 mbar) for 12 hours. Note: Drying above 40°C risks thermal degradation of the
-lactam.
Analytical Validation System
To ensure the trustworthiness of the generated pharmaceutical salt, the final product must pass a rigorous analytical battery.
High-Performance Liquid Chromatography (HPLC):
Purpose: To confirm chemical purity and verify the integrity of the
-lactam ring.
Validation: The chromatogram must show a single major peak corresponding to the intact API. The presence of early-eluting polar peaks indicates hydrolytic ring-opening[3].
X-Ray Powder Diffraction (XRPD):
Purpose: To confirm crystallinity.
Validation: The diffractogram must exhibit sharp, distinct peaks. A broad "halo" indicates amorphous material, which is generally unacceptable for long-term pharmaceutical stability[7].
Differential Scanning Calorimetry (DSC):
Purpose: To determine the melting point and detect polymorphism.
Validation: A single, sharp endothermic peak indicates a pure, uniform crystalline salt form[5].
References
[1] ChemScene. 1147422-36-3 | 1-(Piperidin-4-yl)azetidin-2-one. Available at:
[3] National Institutes of Health (NIH). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Available at:
[6] Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Available at:
[2] Benchchem. 4-Piperidinopiperidine | Pharmaceutical Building Block. Available at:
[7] Google Patents. EP4351573A1 - Salts and polymorphs of mitragynine and 3-deuteromitragynine. Available at:
[4] National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:
[5] ResearchGate. Acid–base crystalline complexes and the pKa rule. Available at:
Technical Support Center: Yield Optimization & Troubleshooting for 1-(Piperidin-4-yl)azetidin-2-one Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3). This guide is engineered for research scientists and drug development professionals seeking to optimize y...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3). This guide is engineered for research scientists and drug development professionals seeking to optimize yields, understand mechanistic causality, and troubleshoot bottlenecks in the preparation of this critical azetidin-2-one (β-lactam) building block.
Instead of relying on rigid, templated procedures, this guide deconstructs the synthesis into a self-validating system. We focus on the most reliable and scalable route: the base-mediated intramolecular cyclization of a 3-chloropropanamide intermediate [1].
Synthetic Workflow Visualization
The standard high-yield synthesis follows a three-step sequence: N-acylation, intramolecular cyclization, and deprotection [2].
Figure 1: Three-step synthetic workflow for 1-(piperidin-4-yl)azetidin-2-one.
To ensure reproducibility and high scientific integrity, the protocols below detail not just the actions, but the causality behind each experimental choice.
Step 1: N-Acylation (Formation of the Acyclic Intermediate)
Objective: Selectively acylate the primary amine of 1-Boc-4-aminopiperidine without triggering premature elimination of the alkyl chloride.
Protocol: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and Triethylamine (Et₃N, 1.2 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C. Dropwise add 3-chloropropionyl chloride (1.05 eq) [1]. Stir for 2 hours, allowing the mixture to slowly reach room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.
Causality: 3-chloropropionyl chloride is a bifunctional reagent. The acyl chloride is highly electrophilic, whereas the alkyl chloride is far less reactive. By strictly maintaining 0 °C and using a mild base (Et₃N), we selectively drive the N-acylation while completely suppressing the E2 elimination of the terminal chloride (which would form an unwanted acrylamide byproduct).
Step 2: Base-Mediated Cyclization (The Critical Step)
Objective: Force a 4-exo-tet cyclization to form the azetidin-2-one ring.
Protocol: Dissolve the intermediate from Step 1 in anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir at 0 °C for 30 minutes, then warm to room temperature for 4–6 hours. Quench carefully with ice water, extract with Ethyl Acetate (EtOAc), wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via silica gel chromatography.
Causality: The formation of a 4-membered ring is kinetically challenging. The amide N-H has a pKa of ~15. NaH acts as a strong, non-nucleophilic base that quantitatively deprotonates the amide, generating a highly nucleophilic amidate anion. DMF is chosen as a polar aprotic solvent because it poorly solvates the amidate anion, thereby maximizing its nucleophilicity for the intramolecular Sₙ2 displacement of the terminal chloride [3].
Step 3: Boc Deprotection
Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Protocol: Dissolve the protected azetidin-2-one in DCM. Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure. To obtain the free base, pass the residue through a basic ion-exchange resin or neutralize with 1M NaOH and extract with a highly polar organic solvent mixture (e.g., CHCl₃/iPrOH 4:1).
Causality: The β-lactam ring is sensitive to strong aqueous bases and nucleophiles, but it is relatively stable to anhydrous acidic conditions. TFA cleanly removes the Boc group via the formation of a stable tert-butyl cation (which eliminates to isobutylene) and CO₂, leaving the intact azetidin-2-one ring.
Quantitative Data: Cyclization Optimization
The cyclization (Step 2) is the primary yield-limiting step. The table below summarizes the empirical data comparing various base/solvent systems.
Base (Equivalents)
Solvent
Temperature
Reaction Time
Primary Byproduct
Isolated Yield (%)
NaH (1.5 eq)
DMF
0 °C → RT
4 hours
Trace Acrylamide
82 - 86%
KOtBu (1.5 eq)
THF
0 °C → RT
6 hours
Acrylamide (~10%)
74 - 78%
K₂CO₃ (2.5 eq)
MeCN
Reflux (82 °C)
18 hours
Hydrolysis products
40 - 45%
Et₃N (3.0 eq)
DCM
Reflux (40 °C)
24 hours
Unreacted starting material
< 5%
Data Interpretation: Weak bases (Et₃N) are insufficiently basic to deprotonate the amide. High temperatures (refluxing MeCN) promote intermolecular side reactions and E2 elimination. NaH in DMF at low temperatures provides the optimal thermodynamic and kinetic environment for the 4-exo-tet cyclization.
Troubleshooting Guide & FAQs
Q: During Step 2 (Cyclization), my LC-MS shows a major peak with a mass corresponding to [M - HCl]. What is happening?A: You are observing the formation of an acrylamide derivative (1-Boc-4-acrylamidopiperidine). This occurs when the base acts on the
-protons of the 3-chloropropanamide, triggering an E2 elimination rather than deprotonating the nitrogen for Sₙ2 cyclization.
Fix: Ensure your NaH is fresh and not degraded to NaOH (which is nucleophilic and promotes side reactions). Strictly maintain 0 °C during the base addition to favor the kinetics of N-deprotonation over elimination.
Q: My N-acylation (Step 1) yield is low, and I see multiple spots on the TLC plate.A: 3-chloropropionyl chloride is highly reactive and degrades rapidly in the presence of atmospheric moisture to form 3-chloropropionic acid and HCl [1].
Fix: Distill the 3-chloropropionyl chloride before use if it appears yellow or cloudy. Ensure your DCM is strictly anhydrous and flush the reaction flask with Argon or Nitrogen. Always add the acid chloride dropwise to prevent localized exothermic spikes.
Q: After Boc deprotection (Step 3), I am left with a sticky, hygroscopic gum instead of a solid powder. How can I improve the physical form?A: The TFA salt of the piperidine nitrogen is notoriously hygroscopic and difficult to crystallize.
Fix: Instead of TFA/DCM, use 4M HCl in 1,4-dioxane . The resulting hydrochloride salt of 1-(piperidin-4-yl)azetidin-2-one is significantly more crystalline, less hygroscopic, and easier to handle. Simply filter the precipitated HCl salt directly from the dioxane mixture.
Q: Can I synthesize the azetidin-2-one ring via a Staudinger (ketene-imine) cycloaddition instead?A: While the Staudinger synthesis[2+2 cycloaddition] is the gold standard for substituted β-lactams [3], it is highly inefficient for unsubstituted azetidin-2-ones. Generating unsubstituted ketene (from acetyl chloride) is difficult because it rapidly dimerizes to diketene. The 3-chloropropionyl chloride cyclization route is far superior for this specific target.
References
BenchChem Technical Support. 3-Chloropropionyl Chloride | High Purity Reagent. Benchchem.
ResearchGate. Synthesis of Azetidin-2-ones from 3-chloropropionamides.
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.
Optimization
Technical Support Center: Navigating the Synthesis of 1-(Piperidin-4-yl)azetidin-2-one
A Guide to Preventing Beta-Lactam Hydrolysis During Workup Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-lactam compounds. This guide provides i...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Beta-Lactam Hydrolysis During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-lactam compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing hydrolysis of the beta-lactam ring in 1-(Piperidin-4-yl)azetidin-2-one during experimental workup. As Senior Application Scientists, we have curated this information to combine technical accuracy with practical, field-tested insights.
Troubleshooting Guide: Preserving the Integrity of Your Beta-Lactam
This section addresses common issues encountered during the workup of 1-(Piperidin-4-yl)azetidin-2-one, focusing on the prevention of unwanted hydrolysis.
Question 1: I am observing significant loss of my 1-(Piperidin-4-yl)azetidin-2-one product after aqueous workup, likely due to beta-lactam ring hydrolysis. What are the primary causes?
Answer: The hydrolysis of the four-membered azetidin-2-one ring is a well-documented challenge in beta-lactam chemistry. The primary culprits are exposure to non-neutral pH conditions and elevated temperatures.
pH-Mediated Hydrolysis: The amide bond within the strained beta-lactam ring is highly susceptible to cleavage by both acidic and basic conditions.[1] Base-catalyzed hydrolysis is typically much faster and more aggressive than acid-catalyzed hydrolysis.[1] For 1-(Piperidin-4-yl)azetidin-2-one, the presence of the basic piperidine nitrogen introduces an additional risk of intramolecular catalysis, where the piperidine can act as an internal base to promote the hydrolysis of the beta-lactam ring. This phenomenon is particularly relevant in neutral or slightly basic conditions where the piperidine nitrogen is a free base.[2][3][4]
Thermal Degradation: Increased temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to maintain low temperatures throughout the workup process.
Nucleophilic Attack: The strained carbonyl group of the beta-lactam is an electrophilic center, making it a target for nucleophiles present in the reaction mixture or workup solutions.[5]
Question 2: What is the proposed mechanism for intramolecular-catalyzed hydrolysis of 1-(Piperidin-4-yl)azetidin-2-one?
Answer: The piperidine nitrogen, in its unprotonated (free base) form, can act as an intramolecular nucleophile or general base. The proximity of the piperidine ring to the beta-lactam ring allows for the following proposed mechanism:
Caption: Proposed intramolecular catalysis of beta-lactam hydrolysis.
In this proposed pathway, the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the beta-lactam ring, forming a transient tetrahedral intermediate. This intermediate is then attacked by water, leading to the cleavage of the amide bond and the formation of the inactive, ring-opened carboxylic acid derivative.
Question 3: How can I modify my aqueous workup to minimize hydrolysis?
Answer: A carefully controlled aqueous workup is essential. The key is to maintain a slightly acidic pH to protonate the piperidine nitrogen, thus preventing it from acting as an intramolecular catalyst, while avoiding strongly acidic or basic conditions that would promote hydrolysis.
Here is a recommended step-by-step protocol for a pH-controlled aqueous workup:
Cooling: Before initiating the workup, cool the reaction mixture to 0-5 °C in an ice bath.
Quenching (if applicable): If the reaction contains reactive reagents, quench them cautiously at low temperature with a suitable reagent.
pH Adjustment:
Slowly add a pre-cooled, dilute aqueous acid solution (e.g., 1 M citric acid or 5% aqueous HCl) to the reaction mixture with vigorous stirring, monitoring the pH of the aqueous phase with a calibrated pH meter.
Adjust the pH to a range of 4-5. This will ensure the piperidine nitrogen is protonated (pKa of piperidine is ~11.2) while minimizing acid-catalyzed hydrolysis of the beta-lactam.
Extraction:
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.
Perform the extractions quickly and at a low temperature.
Washing:
Wash the combined organic extracts with a minimal amount of pre-cooled brine (saturated NaCl solution) to remove residual water. The brine should be pH-neutral or slightly acidic.
Drying and Concentration:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (ideally below 30 °C).
Question 4: My product is quite polar and I am still experiencing losses during extraction. Are there alternative purification strategies?
Answer: For highly polar beta-lactams like 1-(Piperidin-4-yl)azetidin-2-one, traditional liquid-liquid extraction can be inefficient. In such cases, alternative strategies should be considered:
Ion Exchange Chromatography: This is a powerful technique for purifying ionizable compounds. Since your compound has a basic piperidine moiety, cation exchange chromatography is a suitable choice.
Framework for Developing an Ion Exchange Chromatography Protocol:
Resin Selection: Choose a weak cation exchange resin (e.g., with carboxymethyl functional groups).
Buffer Selection: Start with a buffer at a pH where your compound is positively charged (e.g., acetate or phosphate buffer at pH 4-5).
Loading: Dissolve your crude product in the starting buffer and load it onto the equilibrated column.
Washing: Wash the column with the starting buffer to remove neutral and anionic impurities.
Elution: Elute your product by either increasing the salt concentration (e.g., a linear gradient of NaCl) or by increasing the pH of the elution buffer. A gradual increase in pH will neutralize the charge on your compound, causing it to elute.
Non-Aqueous Workup: To completely avoid the risks associated with water, a non-aqueous workup can be employed. This involves precipitating inorganic salts by adding a less polar solvent to a polar aprotic reaction solvent (e.g., adding methyl tert-butyl ether to a reaction in acetonitrile or DMF). The precipitated salts are then filtered off, and the product is isolated from the filtrate. This method is particularly useful if the product is soluble in the organic reaction solvent.
Lyophilization (Freeze-Drying): If your product is water-soluble and you can successfully separate it from non-volatile impurities through a pH-controlled aqueous extraction, lyophilization can be a gentle method for removing the aqueous solvent without applying heat.
Frequently Asked Questions (FAQs)
Q1: Should I use a protecting group for the piperidine nitrogen?
A1: Yes, protecting the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is a highly recommended strategy.[6][7] This will prevent the piperidine from acting as a base or nucleophile, thereby significantly reducing the risk of intramolecular-catalyzed hydrolysis. The protecting group can be removed in a later step under conditions that are compatible with the beta-lactam ring.
Q2: What is the optimal pH range for storing solutions of 1-(Piperidin-4-yl)azetidin-2-one?
A2: Based on the general stability profile of beta-lactams, a slightly acidic pH range of 4-6 is likely to be optimal for short-term storage in solution.[1] In this range, the piperidine nitrogen is protonated, and both acid and base-catalyzed hydrolysis of the beta-lactam are minimized. It is always advisable to perform a stability study on your specific compound to determine the ideal storage conditions.
Q3: Can I use silica gel chromatography to purify my product?
A3: Caution should be exercised when using silica gel chromatography. Standard silica gel is acidic and can cause degradation of acid-sensitive compounds like beta-lactams. If you must use silica gel chromatography, consider the following:
Neutralized Silica Gel: Pre-treat the silica gel with a base (e.g., by slurrying it in a solvent containing a small amount of triethylamine) and then re-equilibrate with the eluent.
Buffered Eluent: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to your mobile phase to neutralize the acidic sites on the silica.
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reversed-phase chromatography.
Q4: What are the key stability parameters I should consider for my beta-lactam compound?
A4: The following table summarizes the key parameters influencing the stability of your beta-lactam and the recommended conditions to minimize hydrolysis.
Parameter
Risk Factor
Recommended Condition
Rationale
pH
Strongly acidic (<3) or basic (>8) conditions
Maintain pH 4-6 during aqueous workup and storage
Minimizes both acid and base-catalyzed hydrolysis and keeps the piperidine nitrogen protonated.
Temperature
Elevated temperatures (>30 °C)
Perform all workup and purification steps at 0-5 °C
Reduces the rate of all degradation pathways.
Piperidine Nitrogen
Unprotected (free base)
Protect with a suitable group (e.g., Boc, Cbz)
Prevents intramolecular catalysis of hydrolysis.
Nucleophiles
Presence of strong nucleophiles
Avoid or quench nucleophiles before workup
The beta-lactam ring is susceptible to nucleophilic attack.
Q5: How can I confirm if beta-lactam hydrolysis has occurred?
A5: You can monitor for hydrolysis using several analytical techniques:
Thin-Layer Chromatography (TLC): The hydrolyzed product (a carboxylic acid) will have a different polarity and therefore a different Rf value compared to the starting beta-lactam.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You will observe a decrease in the mass peak corresponding to your product and the appearance of a new peak with a mass corresponding to the addition of a water molecule (M+18).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals of the beta-lactam ring will disappear, and new signals corresponding to the ring-opened structure will appear.
By understanding the chemical liabilities of the beta-lactam ring and the specific challenges posed by the 1-(Piperidin-4-yl)azetidin-2-one structure, you can design and implement robust workup and purification protocols to maximize the yield and purity of your target compound.
References
Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In The Chemistry of β-Lactams (pp. 321-413). Springer.
Page, M. I. (2004). Intramolecular general acid catalysis in the aminolysis of beta-lactam antibiotics. Organic & Biomolecular Chemistry, 2(5), 651-654.
Reactivity of Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 154-161.
Proctor, L. D., & Page, M. I. (2004). Intramolecular general acid catalysis in the aminolysis of β-lactam antibiotics. Organic & Biomolecular Chemistry, 2(5), 651-654.
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (2022). RSC Advances, 12(7), 4153-4160.
Wessjohann, L. A., & Ruijter, E. (2005). Protection of Functional Groups. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-84). Wiley-VCH.
Mitchell, J. (n.d.). Workup: About. University of Rochester, Department of Chemistry. Retrieved from [Link]
Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Hunt, A. J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 10(8), 2695-2714.
Page, M. I. (2004). Intramolecular general acid catalysis in the aminolysis of β-lactam antibiotics. Organic & Biomolecular Chemistry, 2(5), 651-654.
Ion Exchange Chromatography. (n.d.). G-Biosciences. Retrieved from [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. (2021). Antibiotics, 10(8), 995.
Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. (2012). International Journal of Pharmaceutical Sciences and Research, 3(1), 125-130.
Amino Acid-Protecting Groups. (n.d.). In The Chemical Synthesis of Peptides (pp. 1-28).
Ion Exchange Chromatography. (n.d.). Retrieved from [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Boc Sciences.
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. (2014). Molecules, 19(12), 20561-20577.
Tips for successful ion exchange chromatography. (2017). Cytiva. Retrieved from [Link]
Purification and properties of beta-lactamase from Proteus morganii. (1977). Antimicrobial Agents and Chemotherapy, 11(5), 856-862.
Marquez, J. (2012). Synthesis of Novel Bis-β-Lactams [Master's thesis, Texas A&M University-Commerce].
N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345.
Azetidinone: Different methods of synthesis and its biological profile. (2013). Der Pharma Chemica, 5(3), 117-124.
Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. (1998). Indian Journal of Chemistry, 37B, 1226-1231.
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
Screening, production, purification and characterization of beta-lactamase from uropathogenic E.coli. (2012). European Journal of Experimental Biology, 2(4), 1127-1134.
Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps.
Production, Purification and Characterization of β-Lactamase from Clinical Isolate of Acinetobacter baumannii A7. (2020). Annals of the Romanian Society for Cell Biology, 25(6), 1195-1205.
Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 154-161.
Solvent Theory || Non-Aqueous Solvents || Polar Protic & Aprotic Solvent. (2020, June 25). YouTube.
A REVIEW ON 2-AZETEDINONES. (2012). Journal of Global Trends in Pharmaceutical Sciences, 3(4), 828-838.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(7), 4496-4537.
Appendix A: Chemical Structures of Representative β-Lactam Compounds. (2018, May 15). FDA.
Technical Support Center: Purification of 1-(Piperidin-4-yl)azetidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with isolating 1-(Piperidin-4-yl)azetidin-2-on...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with isolating 1-(Piperidin-4-yl)azetidin-2-one .
Purifying this molecule presents a unique dual-challenge in structural stability and phase interaction:
The Piperidine Moiety: This highly basic secondary amine (pKa ~10–11) interacts strongly with the acidic silanol (Si-OH) groups of standard bare silica gel (pKa ~4.5–5.5). This Brønsted acid-base interaction leads to severe peak tailing, irreversible adsorption, and poor recovery[1][2].
The Azetidin-2-one (Beta-Lactam) Core: This strained four-membered lactam ring is highly susceptible to nucleophilic attack and hydrolysis under harsh acidic or basic conditions[3][4].
Balancing the need to suppress silanol interactions while preserving the structural integrity of the beta-lactam requires precise control over the stationary and mobile phases.
Purification Strategy Workflow
Workflow for selecting the optimal chromatographic purification strategy.
To ensure scientific integrity and self-validating workflows, we present two primary protocols. The choice depends on your laboratory's available stationary phases.
Protocol A: Standard Normal-Phase Chromatography with Non-Nucleophilic Basic Modifiers
Causality: Adding a volatile base like Triethylamine (TEA) to the mobile phase neutralizes the acidic silanols, competing with the piperidine amine for binding sites[5][6]. TEA is preferred over ammonium hydroxide (NH₄OH) because it is non-nucleophilic, minimizing the risk of beta-lactam ring opening.
Step-by-Step Methodology:
Solvent Preparation: Prepare the mobile phase (e.g., Dichloromethane/Methanol gradient) and add exactly 1% (v/v) Triethylamine (TEA)[5]. Mix thoroughly.
Column Deactivation: Slurry pack the standard silica gel column using the TEA-doped mobile phase. Flush the column with 2–3 column volumes (CV) of the solvent to pre-saturate and neutralize the acidic silanol sites[5].
Sample Loading: Dissolve the crude 1-(Piperidin-4-yl)azetidin-2-one in a minimal volume of the mobile phase. Apply evenly to the top of the silica bed[5].
Elution: Elute using a gradient (e.g., 0% to 10% Methanol in DCM, maintaining 1% TEA throughout). Maintain a steady flow rate to minimize the residence time of the beta-lactam on the mildly acidic silica[3].
Fraction Collection & Concentration: Monitor fractions via TLC (UV 254 nm or iodine stain)[7]. Pool product fractions and evaporate under reduced pressure at a moderate temperature (<35°C) to prevent TEA-catalyzed degradation during concentration. Co-evaporate with toluene to azeotropically remove residual TEA.
Causality: Amine-bonded silica features an aminopropyl silane surface that inherently masks the acidic silanols[1][8]. This eliminates the need for basic modifiers in the mobile phase, allowing the use of milder solvent systems (e.g., Hexane/Ethyl Acetate) which are significantly safer for the sensitive beta-lactam core[9].
Step-by-Step Methodology:
Column Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., 100Å, 40-75μm) scaled to your crude mass (typically a 1:40 sample-to-silica ratio)[8].
Equilibration: Equilibrate the column with 3 CV of the starting non-polar solvent (e.g., 100% Hexane).
Sample Loading: Dry-load the sample onto a small amount of Celite or directly inject it as a concentrated solution in DCM.
Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane[2]. Because the stationary phase is already basic, the piperidine ring will not streak, and the compound will elute sharply[9].
Recovery: Pool and concentrate the fractions. The absence of TEA or NH₄OH in the eluent ensures high purity and an intact beta-lactam ring.
Section 2: Quantitative Data & Solvent System Comparison
The following table summarizes representative solvent systems, their effects on basic amines, and beta-lactam stability parameters.
Optimal choice for 1-(Piperidin-4-yl)azetidin-2-one[2].
Section 3: Troubleshooting Guides & FAQs
Q1: Why is my 1-(Piperidin-4-yl)azetidin-2-one streaking severely on standard silica gel, even with highly polar solvents?A: The piperidine moiety is a secondary amine with a pKa around 10–11. Standard chromatographic silica gel is inherently acidic due to surface silanol (Si-OH) groups (pKa ~4.5–5.5). These silanols act as Brønsted acids, forming strong ionic bonds with the basic amine[1][9]. Increasing solvent polarity (e.g., adding more methanol) is often insufficient to break these ionic interactions, resulting in broad, tailing peaks and irreversible adsorption[6]. You must either neutralize the silica with a basic modifier (like TEA) or switch to an amine-functionalized stationary phase[2].
Q2: Can the beta-lactam ring degrade during silica gel chromatography?A: Yes. Beta-lactam derivatives are susceptible to degradation via hydrolysis or nucleophilic attack, which can be catalyzed by both acidic and basic environments[3][4]. While bare silica is mildly acidic and can cause some degradation over prolonged exposure, the greater risk comes from using aggressive basic modifiers (like aqueous ammonia) to elute the piperidine. Ammonia is nucleophilic and can directly attack the beta-lactam carbonyl, causing ring opening. If using bare silica, stick to non-nucleophilic bases like TEA and minimize the compound's residence time on the column.
Q3: How much triethylamine (TEA) should I use, and how do I remove it post-purification?A: A concentration of 1% (v/v) TEA in your mobile phase is generally sufficient to dynamically coat the acidic silanols and allow the amine to elute cleanly[5][6]. To remove residual TEA after fraction pooling, concentrate the sample under reduced pressure. Because TEA has a boiling point of ~89°C, it can sometimes linger. Co-evaporating the residue 2–3 times with a non-polar solvent like toluene or heptane will help azeotropically remove the remaining TEA without subjecting the beta-lactam to excessive heat.
Q4: When should I switch from standard silica to amine-functionalized silica?A: You should switch to amine-functionalized silica (e.g., KP-NH) when dealing with highly basic secondary or tertiary amines that require harsh basic modifiers on standard silica, especially if your molecule contains base-sensitive functional groups like a beta-lactam[2][9]. Amine-bonded silica provides a basic surface environment, preventing ionic adsorption of the piperidine and allowing you to use mild, volatile solvent systems (like Hexane/Ethyl Acetate)[8][9]. This preserves the azetidin-2-one ring and drastically simplifies post-column concentration.
Solving solubility issues of 1-(Piperidin-4-yl)azetidin-2-one in water
Welcome to the technical support guide for 1-(Piperidin-4-yl)azetidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address and solve aqueous solubility c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1-(Piperidin-4-yl)azetidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address and solve aqueous solubility challenges encountered during experimentation. This guide provides a series of troubleshooting steps, in-depth scientific explanations, and validated protocols to ensure you can confidently prepare solutions for your research needs.
Understanding the Challenge: Why is Solubility an Issue?
1-(Piperidin-4-yl)azetidin-2-one is a molecule possessing both a basic piperidine ring and a polar azetidin-2-one (β-lactam) moiety. While computational models predict a negative LogP (-0.0293), suggesting some hydrophilicity, experimental solubility in neutral water can be limited[1]. This discrepancy often arises from strong intermolecular forces in the solid state (high crystal lattice energy) which must be overcome for the compound to dissolve.
The key to solubilizing this molecule lies in understanding its pH-dependent nature. The secondary amine within the piperidine ring is basic, with a pKa similar to that of piperidine's conjugate acid (around 11.2)[2][3]. This means its charge, and therefore its interaction with water, can be dramatically altered with pH adjustments.
Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)azetidin-2-one
This section is structured in a question-and-answer format to directly address common issues. We recommend following the troubleshooting workflow sequentially.
Initial Solubility Assessment & Troubleshooting
Caption: Initial troubleshooting workflow for solubility issues.
Q1: I've added my 1-(Piperidin-4-yl)azetidin-2-one to water or buffer, and it's not dissolving. What's the very first thing I should do?
A1: Before exploring complex formulation strategies, always verify two things:
Compound Purity: Impurities can significantly hinder solubility[2]. Ensure you are using a high-purity batch (≥98%). If in doubt, re-purify your compound or acquire a new lot from a trusted vendor.
Physical Dissolution Aids: Simple mechanical energy can sometimes be sufficient to overcome the initial energy barrier to dissolution. Attempt the following, in order:
Vigorous vortexing for 1-2 minutes.
Sonication in a water bath for 5-10 minutes.
Gentle warming (e.g., to 37°C) with stirring. Be cautious, as excessive heat could potentially degrade the compound.
Caption: Effect of pH on the ionization state and solubility.
Q2: Why is pH adjustment so effective for this compound?
A2: The piperidine nitrogen is a basic functional group. In neutral or basic conditions, it exists as a neutral "free base," which is less polar. By lowering the pH with a dilute acid (e.g., HCl or citric acid), you protonate this nitrogen, forming a positively charged piperidinium salt. This ionic form is significantly more polar and, therefore, much more soluble in water[2][4]. This is the most common and effective method for increasing the aqueous solubility of basic compounds[5].
Q3: Will changing the pH damage the compound? The azetidin-2-one ring looks like a β-lactam.
A3: This is an excellent and critical question. The β-lactam ring is indeed susceptible to hydrolysis, which can be accelerated by strongly acidic or basic conditions[6]. However, preparing a stock solution in a mildly acidic environment (e.g., pH 3-5) and then diluting it into your final, near-neutral experimental media is a standard practice. The compound will be exposed to the low pH for only a short time, minimizing degradation. For long-term storage, it is advisable to store the acidic stock solution at low temperatures (e.g., -20°C or -80°C) and perform stability tests if required for your application.
Q4: What is the step-by-step process for solubilizing the compound using pH adjustment?
A4: Please refer to Protocol 1 in the Experimental Protocols section for a detailed methodology on preparing a stock solution via acidification.
Strategy 2: Co-Solvents
Q5: The pH of my experiment must be strictly neutral, so I can't use acid. What is my next best option?
A5: The use of co-solvents is the next recommended strategy. Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system[7][8]. This makes the aqueous environment more "hospitable" to less polar drug molecules, thereby increasing solubility[9]. This is a widely used technique for compounds that are lipophilic or have high crystal lattice energy.
Q6: Which co-solvents are recommended, and at what concentration?
A6: The choice of co-solvent depends on the requirements of your experimental system (e.g., cell-based assays vs. in vivo studies). For in vitro work, Dimethyl Sulfoxide (DMSO) is a powerful and common choice[2][10]. For in vivo studies, more biocompatible options are preferred. A screening of several co-solvents is often necessary.
Table 2: Common Co-solvents for Enhancing Solubility
Co-Solvent
Typical Starting Conc.
Max Conc. (in vitro)
Notes
Source
DMSO
10-20% (for stock)
< 0.5% (final assay)
Powerful solvent; can be toxic to cells at higher concentrations.
A7: See Protocol 2 in the Experimental Protocols section for a step-by-step guide to screening co-solvents.
Strategy 3: Cyclodextrin Complexation
Caption: Mechanism of solubility enhancement by cyclodextrins.
Q8: I need a completely aqueous, organic-solvent-free solution. What advanced options are available?
A8: For a truly aqueous formulation, complexation with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like our compound of interest, shielding the hydrophobic parts from water and presenting a new, water-soluble complex to the solvent[12][]. This dramatically increases the apparent aqueous solubility of the guest molecule[14].
Q9: There are many types of cyclodextrins. Which one should I start with?
A9: While native β-cyclodextrin can be effective, its own aqueous solubility is limited[15]. Chemically modified derivatives are far more effective and widely used in pharmaceutical development. For initial screening, we recommend:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Exhibits excellent water solubility and a well-established safety profile. It is very effective at solubilizing a wide range of molecules[15].
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative with very high water solubility. It is particularly effective for complexing positively charged (protonated) basic compounds[10][14].
Q10: How do I prepare a solution using cyclodextrins?
A10: The process involves co-lyophilization or preparing a slurry and allowing time for the complex to form. Please see Protocol 3 for a detailed method.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
Objective: To prepare a 10 mM acidic stock solution of 1-(Piperidin-4-yl)azetidin-2-one.
Preparation:
Weigh out 1.54 mg of 1-(Piperidin-4-yl)azetidin-2-one (MW: 154.21 g/mol ).
Prepare a 1 M stock solution of Hydrochloric Acid (HCl).
Have high-purity water (e.g., Milli-Q or WFI) ready.
Procedure:
Add the 1.54 mg of compound to a sterile microcentrifuge tube.
Add 800 µL of high-purity water to the tube. The compound will likely form a suspension.
While vortexing, add the 1 M HCl solution dropwise (typically 1-2 µL at a time).
Continue adding acid until the solution becomes completely clear. This indicates the formation of the soluble salt.
Check the pH of the solution using a calibrated micro-pH probe or pH strips. The target pH should be between 3 and 5.
Add high-purity water to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.
For use, dilute this stock solution at least 1:100 into your final aqueous buffer to minimize pH effects in your experiment.
Protocol 2: Co-solvent Screening
Objective: To determine an effective co-solvent for solubilizing the compound at a target concentration of 1 mM.
Preparation:
Prepare four tubes, each containing 0.154 mg of the compound.
Label the tubes: DMSO, Ethanol, PEG 400, Propylene Glycol.
Procedure:
To each respective tube, add 100 µL of the designated co-solvent. Vortex thoroughly until the compound is fully dissolved. This creates a 10 mM primary stock.
In separate tubes, add 900 µL of neutral buffer (e.g., PBS, pH 7.4).
Slowly, while vortexing, add the 100 µL of the primary co-solvent stock to the 900 µL of buffer.
Observe:
Clear Solution: The co-solvent is effective at this 10% concentration for a 1 mM final solution.
Precipitation/Cloudiness: The co-solvent is not sufficient at this concentration. You can either try a higher co-solvent percentage (if your experiment allows) or abandon this co-solvent.
Let the successful solutions sit at room temperature for 30 minutes to check for delayed precipitation.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a 5 mM solution of the compound using HP-β-CD.
Preparation:
Prepare a 10% (w/v) solution of HP-β-CD in high-purity water (100 mg of HP-β-CD in 1 mL of water).
Weigh out 0.77 mg of 1-(Piperidin-4-yl)azetidin-2-one.
Procedure:
Add the 0.77 mg of compound to the 1 mL of the 10% HP-β-CD solution.
Seal the vial and mix vigorously on a rotator or shaker at room temperature for 24-48 hours. This allows the equilibrium for complex formation to be reached.
After mixing, visually inspect the solution. If a clear solution is obtained, the complex has formed.
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound. The resulting filtrate is your working solution.
References
Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
BenchChem. (n.d.).
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
World Pharma Today. (2025).
WuXi AppTec DMPK. (2024).
BOC Sciences. (n.d.).
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
Sigma-Aldrich. (n.d.).
Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
IntechOpen. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs.
MDPI. (2025).
Tablets & Capsules. (2025).
Wikipedia. (n.d.). Cosolvent.
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
Technical Support Center: Optimizing Azetidinone Ring Closure
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the reaction temperature during azetidinone (β-lactam) ring closure. Here, we ad...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the reaction temperature during azetidinone (β-lactam) ring closure. Here, we address common issues encountered in the lab with a focus on the widely used Staudinger [2+2] cycloaddition, offering troubleshooting advice and detailed protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the Staudinger cycloaddition for β-lactam synthesis?
The reaction temperature is a critical parameter that directly influences the reaction rate, yield, and, most importantly, the diastereoselectivity of the azetidinone product. The Staudinger reaction proceeds through a zwitterionic intermediate. Temperature affects the s[1]tability and lifetime of this intermediate, as well as the rate of ring closure versus the rate of its isomerization.
Q2: How does temperatu[2]re generally affect the cis/trans stereoselectivity of the β-lactam product?
Generally, lower reaction temperatures (ranging from -78 °C to 0 °C) favor the formation of the cis-β-lactam. This is because the cis[1] isomer is often the kinetically controlled product. At lower temperatures, the zwitterionic intermediate has less energy to overcome the rotational barrier for isomerization, leading to a faster ring closure that "locks in" the cis stereochemistry. Conversely, higher temperatures (room temperature to reflux) can provide the necessary energy for the zwitterionic intermediate to isomerize to the thermodynamically more stable trans product before ring closure occurs.
Q3: My reaction is slu[1][3]ggish at low temperatures. Can I simply increase the temperature to improve the reaction rate?
While increasing the temperature will likely increase the reaction rate, it may come at the cost of reduced diastereoselectivity, potentially leading to a mixture of cis and trans isomers. Furthermore, elevated tem[1]peratures can promote side reactions such as ketene polymerization or decomposition of starting materials, which can lower the overall yield. A careful balance must be[4] struck between reaction rate and selectivity.
Q4: Aside from temperature, what other factors influence the stereochemical outcome?
Several factors work in concert with temperature to determine the final stereochemical ratio:
Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, prolonging its lifetime and allowing more time for isomerization to the trans product. Non-polar solvents often [1]favor the kinetically formed cis product.
Substituent Electro[1]nic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate the initial nucleophilic attack and subsequent ring closure, favoring the cis isomer. The opposite electronic a[2][5]rrangement can slow down ring closure, allowing for isomerization and favoring the trans product.
Imine Geometry: T[2][5]he initial geometry of the imine is crucial. (E)-imines typically lead to cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. Temperature can sometimes[2] influence the E/Z isomerization of the imine itself.
Troubleshooting Gu[1]ide: Common Issues and Solutions
Problem 1: Poor Diastereoselectivity (Undesired cis/trans Mixture)
Possible Cause: The chosen reaction temperature is promoting the isomerization of the zwitterionic intermediate.
Troubleshooting Steps:
Lower the Reaction Temperature: If you are obtaining an undesired mixture of isomers, the first step is to lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly suppress the isomerization of the intermediate, thereby favoring the kinetically controlled cis product.
**Solvent Selection:[1] If lowering the temperature is not feasible or does not yield the desired result, consider changing the solvent. A switch from a polar solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) to a non-polar solvent like toluene can disfavor the stabilization of the zwitterionic intermediate, promoting faster ring closure and enhancing cis-selectivity.
Order of Reagent Ad[1]dition: The order in which reagents are added can also play a role. Adding the acyl chloride [6]dropwise to a solution of the imine and a tertiary amine base at a low temperature ensures a low stationary concentration of the highly reactive ketene, which can minimize side reactions and potentially improve selectivity.
Problem 2: Low or[1] No Product Yield
Possible Cause: The reaction temperature is too low, resulting in an impractically slow reaction rate, or too high, leading to decomposition.
Troubleshooting Steps:
Gradual Temperature Increase: If the reaction is sluggish at a low temperature, consider a slow, controlled warming of the reaction mixture after the initial addition of reagents. For example, after stirring at -78 °C for a period, the reaction can be allowed to slowly warm to room temperature. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Optimize Reactant Concentrations: Ensure that the concentrations of your imine and ketene precursor (e.g., acyl chloride) are optimized. Sometimes, a slightly higher concentration can facilitate the desired cycloaddition at lower temperatures.
Check for Reactant Decomposition: If you suspect decomposition at higher temperatures, perform a stability test of your starting materials under the reaction conditions (temperature, solvent, base) in the absence of the other reactant. This can help identify if one of your components is not stable at the chosen temperature.
Consider Microwave Irradiation: For some substrates, microwave-assisted synthesis can be a powerful tool. It can accelerate the reaction rate significantly, sometimes leading to higher yields in shorter reaction times. However, careful optimiza[7][8]tion of temperature and irradiation time is necessary to avoid decomposition and control stereoselectivity.
Data & Protocols[8]
Table 1: Influence of Temperature and Solvent on Diastereoselectivity
Temperature
Solvent
Predominant Isomer
Rationale
Citation
-78 °C to 0 °C
Toluene (non-polar)
cis
Favors the kinetically controlled product by minimizing isomerization of the zwitterionic intermediate.
Favors the thermodynamically more stable product by providing sufficient energy for intermediate isomerization.
Experimental Pr[1]otocol: Temperature Optimization for cis-Selective Azetidinone Synthesis
This protocol provides a general guideline for optimizing the reaction temperature to favor the formation of the cis-β-lactam via the Staudinger cycloaddition.
Materials:
Imine (1.0 eq)
Acyl chloride (1.0 eq)
Triethylamine (Et₃N) or other suitable tertiary amine base (1.2 eq)
Anhydrous solvent (e.g., toluene or dichloromethane)
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Appropriate cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C)
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous solvent in a flame-dried flask.
Cool the solution to the desired starting temperature (e.g., -78 °C) using an appropriate cooling bath.
In a separate flask, dissolve the acyl chloride (1.0 eq) in a small amount of the anhydrous solvent.
Add the acyl chloride solution dropwise to the cooled imine solution over a period of 30-60 minutes.
Stir the reaction mixture at the chosen low temperature, monitoring its progress by TLC.
If the reaction is slow, allow the mixture to slowly warm to a slightly higher temperature (e.g., 0 °C or room temperature) and continue to monitor.
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Perform a standard aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Analyze the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating the signals of the C3 and C4 protons.
Visualizing the Pr[9]ocess
Diagram 1: Temperature's Influence on the Staudinger Reaction Pathway
Caption: The effect of temperature on the Staudinger reaction pathway.
Diagram 2: Troubleshooting Workflow for Optimizing Reaction Temperature
Caption: A logical workflow for troubleshooting reaction temperature.
References
ResearchGate. (n.d.). The general mechanism of the Staudinger reaction between ketenes and.... Retrieved from [Link]
Butler University Digital Commons. (n.d.). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Retrieved from [Link]
Xu, J. (2025, August 7). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ResearchGate. Retrieved from [Link]
Pace, V. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
eGyanKosh. (n.d.). 1.2 Azetidinones (~-Lactams). Retrieved from [Link]
Xu, J., et al. (2007, January 10). Notable and Obvious Ketene Substituent-Dependent Effect of Temperature on the Stereoselectivity in the Staudinger Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2022, June 15). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Retrieved from [Link]
Sordo, J. A., et al. (n.d.). An ab initio study on the mechanism of the ketene-imine cycloaddition reaction. Journal of the American Chemical Society. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
Encyclopedia.pub. (2020, June 7). Stereoselective synthesis of cis and trans β-lactams under diverse conditions. Retrieved from [Link]
Troubleshooting low conversion rates in azetidinone formation
Welcome to the technical support center for azetidinone (β-lactam) synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the formation of the critical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for azetidinone (β-lactam) synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the formation of the critical β-lactam ring, particularly via the Staudinger ketene-imine cycloaddition. Here, we address common issues leading to low conversion rates and provide field-proven insights and protocols to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Staudinger Cycloaddition
This section covers fundamental concepts of the [2+2] cycloaddition between a ketene and an imine.
Q1: What is the accepted mechanism for the Staudinger cycloaddition?
A: The reaction proceeds through a two-step mechanism. It begins with a nucleophilic attack by the imine nitrogen on the central carbonyl carbon of the ketene.[1][2] This step forms a zwitterionic intermediate. The intermediate then undergoes a subsequent conrotatory ring closure to yield the four-membered β-lactam ring.[2][3]
Caption: General Mechanism of Staudinger Cycloaddition.
Q2: Why are ketenes typically generated in situ?
A: Most ketenes, especially those that are not highly substituted, are unstable and highly reactive.[1][4] They readily undergo self-reaction, leading to dimerization or polymerization, which significantly reduces the yield of the desired β-lactam.[1][3] To minimize these side reactions, ketenes are almost always generated in the presence of the imine. The most common method is the dehydrohalogenation of an acyl chloride using a tertiary amine base, like triethylamine (Et₃N).[4][5]
Q3: What are the most common side reactions that lower my yield?
A: Besides low reactivity of starting materials, several competing reactions can reduce your conversion rate. The most prevalent issues are:
Ketene Polymerization/Dimerization: As mentioned, this is the most significant side reaction for unsubstituted ketenes.[1]
Imine Hydrolysis: Imines are susceptible to hydrolysis, reverting to their constituent aldehyde/ketone and amine, especially in the presence of trace amounts of water.[1] This removes the imine from the reaction mixture.
[4+2] Cycloaddition: If you are using α,β-unsaturated imines or ketenes, a competing Diels-Alder-type [4+2] cycloaddition can occur, leading to dihydropyridinones instead of the desired β-lactam.[1]
Incorrect Stereoisomer Formation: While not a side reaction that forms a different molecule, the formation of an undesired cis or trans isomer is a common problem affecting the yield of the target compound.[1]
Caption: Desired and competing reaction pathways.
Part 2: Troubleshooting Guides for Low Conversion
This section provides a structured, Q&A-based approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Yield of the Desired β-Lactam
Q: I've set up my reaction, but I'm getting a very low yield or none of my product. Where should I start troubleshooting?
A: A low or zero yield is the most common issue. A systematic approach is crucial. Start by verifying the integrity of your starting materials and the reaction environment before adjusting parameters.
Technical Support Center: Enhancing the Stability of 1-(Piperidin-4-yl)azetidin-2-one in Solution
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the aqueous stability of complex heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the aqueous stability of complex heterocycles. 1-(Piperidin-4-yl)azetidin-2-one presents a unique stability challenge due to its dual-functional nature: it contains both a highly strained, hydrolysis-prone β-lactam (azetidin-2-one) ring and a basic secondary amine (piperidine).
This guide provides mechanistically grounded troubleshooting strategies, validated protocols, and quantitative data to ensure the integrity of your compound during in vitro assays and long-term storage.
Mechanistic Causality: The "Why" Behind the Instability
To stabilize this compound, we must first understand the two competing degradation pathways that compromise its structural integrity in solution:
Solvolytic Hydrolysis : The four-membered azetidin-2-one ring is under significant angle strain, making the carbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions. This degradation follows a U-shaped pH-rate profile, meaning the ring rapidly opens under both acidic (pH < 4.0) and basic (pH > 6.5) conditions. Maximal stability is strictly confined to a narrow acidic window ()[1].
Amine-Catalyzed Aminolysis : The piperidine moiety is a secondary amine with a pKa of approximately 10.5. As the solution pH approaches neutral or basic conditions (pH ≥ 7.0), a fraction of the piperidine nitrogen becomes deprotonated. This unprotonated amine acts as a potent nucleophile, accelerating intermolecular aminolysis (attacking the β-lactam carbonyl of adjacent molecules) or acting as a general base to catalyze hydrolysis.
Diagnostic Workflow
Use the following flowchart to diagnose and resolve rapid degradation of your stock solutions or assay media.
Troubleshooting workflow for 1-(Piperidin-4-yl)azetidin-2-one degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my stock solution lose activity rapidly when diluted in physiological assay media (pH 7.4)?A1: At pH 7.4, the hydroxide ion concentration is sufficient to initiate base-catalyzed hydrolysis of the β-lactam ring. Concurrently, the piperidine ring becomes partially deprotonated, increasing its nucleophilicity and triggering intermolecular degradation. Studies on structurally related β-lactams demonstrate that degradation in standard growth media (e.g., MOPS or LB broth at pH 7.4, 37°C) can occur with a half-life as short as 2 to 6 hours ()[1]. To mitigate this during extended assays, lower the assay pH to 6.5 if your biological model permits, or utilize a continuous infusion/supplement dosing strategy to maintain targeted drug concentrations ()[2].
Q2: What is the optimal temperature for storing aqueous aliquots, and why is -20°C insufficient?A2: Aqueous stock solutions must be stored at -70°C to -80°C. Storing β-lactam solutions at -20°C often leads to accelerated degradation compared to 4°C or -70°C. This paradoxical instability at -20°C is caused by the "freeze-concentration effect." As water crystallizes into ice, the solute and buffer are excluded into microscopic, highly concentrated liquid pockets. This drastically shifts the local pH and accelerates intermolecular aminolysis. At -70°C, the solution is pushed below its glass transition temperature, halting all diffusion and hydrolytic kinetics completely ()[3].
Q3: Which buffer systems should I use to formulate my stock solutions?A3: Avoid all primary and secondary amine-based buffers (e.g., Tris, HEPES, or glycine). These buffers contain nucleophilic nitrogens that will directly attack the azetidin-2-one carbonyl, leading to rapid ring-opening. Instead, utilize non-nucleophilic buffers such as 50 mM Citrate or MES adjusted to pH 5.0–5.5. For biological assays requiring neutral pH, MOPS is the preferred buffering agent as its morpholine ring is sterically hindered and non-nucleophilic[1].
Quantitative Data: Stability Profiles
The following table summarizes the expected half-lives of 1-(Piperidin-4-yl)azetidin-2-one under various conditions, synthesized from β-lactam kinetic degradation profiles[1][2][3].
Condition
pH
Temperature
Estimated Half-Life
Primary Degradation Mechanism
Unbuffered Water
~7.0
25°C
48 - 72 hours
Solvolytic Hydrolysis
MOPS / LB Media
7.4
37°C
2 - 6 hours
Base-Catalyzed Hydrolysis / Aminolysis
Citrate Buffer
5.0
4°C
> 14 days
Negligible
Any Buffer
7.4
-20°C
< 3 months
Freeze-Concentration / Aminolysis
Citrate Buffer
5.0
-80°C
> 12 months
None (Below Glass Transition)
Step-by-Step Methodology: Preparation of Ultra-Stable Stock Solutions
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By controlling pH, avoiding nucleophiles, and managing thermal transitions, you eliminate the variables that cause degradation.
Step 1: Buffer Formulation
Prepare a 50 mM sodium citrate buffer. Adjust the pH strictly to 5.0 using 0.1 M HCl.
Causality: A pH of 5.0 ensures the piperidine nitrogen remains fully protonated (rendering it non-nucleophilic) while minimizing hydroxide-mediated β-lactam hydrolysis.
Step 2: Dissolution & Concentration Control
Dissolve the lyophilized 1-(Piperidin-4-yl)azetidin-2-one powder in the pH 5.0 buffer to achieve your desired stock concentration (e.g., 10 mg/mL). Vortex gently until clear.
Critical Warning: Do not use ultrasonic baths (sonication) to force dissolution, as the localized heat generation will rapidly degrade the β-lactam ring[2].
Step 3: Sterilization (Material Selection)
Filter the solution through a 0.22 µm PVDF or PES syringe filter.
Causality: Do not use Nylon filters. Nylon contains surface amides and terminal amines that can interact with or degrade the compound during filtration.
Step 4: Cryopreservation (Snap-Freezing)
Dispense the filtered solution into single-use, low-bind polypropylene cryovials. Immediately snap-freeze the aliquots by submerging them in liquid nitrogen or a dry ice/ethanol bath for 60 seconds before transferring to a -80°C freezer.
Causality: Snap-freezing prevents the slow formation of ice crystals, mitigating the freeze-concentration degradation effect that occurs during slow freezing at -20°C[3].
Step 5: Thawing & Self-Validation
When required for an assay, thaw the aliquot rapidly in a 37°C water bath just until the ice melts, then immediately transfer to ice.
Validation: To validate the integrity of your storage system, take a 10 µL sample of a freshly thawed aliquot (stored for >3 months) and quantify the intact mass via LC-MS/MS against a freshly prepared standard curve. An intact mass recovery of ≥95% validates the protocol[2].
References
Brouwers R, Vass H, Dawson A, Squires T, Tavaddod S, Allen RJ. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE 15(7): e0236198.[Link]
Zhou J, Qian Y, Lang Y, Zhang Y, Tao X, Moya B, et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy 68(3): e01399-23.[Link]
Nickolai DJ, Lammel CJ, Byford BA, Morris JH, Kaplan EB, Hadley WK, Brooks GF. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology 21(3): 366-370.[Link]
Minimizing ring-opening side reactions in beta-lactam synthesis
Welcome to the Technical Support Center for Beta-Lactam Synthesis & Stability . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the notoriously fragile beta-l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Beta-Lactam Synthesis & Stability .
As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the notoriously fragile beta-lactam pharmacophore. The four-membered cyclic amide is characterized by severe ring strain, forcing the nitrogen atom into a pyramidal geometry that disrupts normal amide resonance[1]. This makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack, leading to irreversible ring-opening side reactions (hydrolysis, aminolysis, and alcoholysis).
This guide is designed to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind these side reactions and provide self-validating protocols to ensure the structural integrity of your beta-lactam cores during both chemical and enzymatic synthesis.
Part 1: Diagnostic FAQs – Understanding Ring-Opening Causality
Q1: Why does my synthesized beta-lactam degrade so rapidly during standard aqueous workup, even at neutral pH?A1: The degradation of beta-lactams in aqueous solutions is strongly pH-dependent, exhibiting a U-shaped degradation profile[2]. While you might assume a neutral pH (7.0) is safe, solvolytic catalysis by water is still active. Maximal stability for most penams and cephems is actually achieved in slightly acidic conditions, specifically between pH 4.0 and 6.0[2]. At pH levels above 7.0, hydroxide ions act as strong nucleophiles, rapidly attacking the carbonyl carbon to form a tetrahedral intermediate that collapses into a ring-opened, inactive product[3].
Actionable Insight: Always buffer your aqueous workups to pH 5.0 (using acetate or MOPS buffers) and maintain temperatures at 4°C to suppress thermal degradation[2].
Q2: During Staudinger synthesis ([2+2] cycloaddition), I am observing low yields of the beta-lactam and high amounts of ketene dimers/polymers. How can I prevent this?A2: The Staudinger synthesis relies on the reaction between a highly reactive ketene and an imine[4]. Ketenes are generated in situ via the dehydrohalogenation of an acid chloride using a tertiary amine. If the ketene is generated too rapidly, or if the imine is sterically hindered and insufficiently nucleophilic, the ketene will act as an electrophile toward itself, leading to self-condensation and polymerization[4]. Furthermore, if trace water or nucleophilic bases (like unhindered primary/secondary amines) are present, they will directly attack the ketene or the newly formed beta-lactam ring.
Actionable Insight: Use a non-nucleophilic base (e.g., N,N-Diisopropylethylamine or a proton sponge) and utilize a "reverse addition" technique where the acid chloride is added dropwise to a dilute solution of the imine and base.
Q3: I am using an enzymatic approach (e.g., Penicillin G Acylase) for semisynthesis. Why am I seeing a sudden accumulation of hydrolyzed beta-lactam nucleus after 4 hours?A3: Enzymatic synthesis of beta-lactams operates under a kinetically controlled equilibrium[5]. The enzyme catalyzes the desired acylation of the beta-lactam nucleus, but it also recognizes the newly formed beta-lactam product as a substrate for secondary hydrolysis[5]. The reaction reaches a "kinetic maximum" where product concentration peaks. If the reaction is allowed to proceed beyond this point, thermodynamic forces take over, and the enzyme will irreversibly hydrolyze the acylamide bond or the beta-lactam ring itself.
Actionable Insight: You must continuously monitor the reaction and quench it precisely at the kinetic maximum. Do not leave enzymatic beta-lactam syntheses to run overnight.
Part 2: Visualizing the Mechanisms
Mechanism of nucleophile-induced beta-lactam ring opening.
Staudinger synthesis pathway highlighting the ketene polymerization side reaction.
Part 3: Quantitative Stability Data
To optimize your workflows, refer to this synthesized data table outlining the stability of standard penam/cephem cores under various conditions.
Environmental Condition
pH Range
Temperature
Dominant Side Reaction
Estimated Half-Life (t½)
Aqueous Acidic
< 3.0
25°C
Acid-catalyzed hydrolysis
< 10 hours
Aqueous Buffered
4.5 - 6.0
4°C
None (Maximal Stability)
> 200 hours
Aqueous Basic
> 8.0
25°C
Base-catalyzed hydrolysis
< 2 hours
In Vitro Media (Unbuffered)
~ 7.2
37°C
Thermal / Solvolytic degradation
15 - 50 hours
Data synthesized from comprehensive stability analyses of beta-lactams in aqueous and in vitro media[2],[3].
This protocol utilizes a reverse-addition technique and strict anhydrous conditions to prevent ketene polymerization and solvolytic ring-opening.
Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add the imine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality note: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile that could open the formed beta-lactam ring.
Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
Ketene Generation: Dissolve the acid chloride (1.2 equiv) in anhydrous DCM. Add this solution dropwise over 60 minutes using a syringe pump. Causality note: Slow addition ensures the ketene is consumed by the imine immediately upon generation, preventing ketene-ketene dimerization.
Cycloaddition: Allow the reaction to slowly warm to room temperature over 12 hours.
Self-Validation Step: Before workup, withdraw a 10 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS.
Pass: Presence of the target mass[M+H]+.
Fail: Presence of a mass shift of +18 Da indicates premature ring-opening (hydrolysis due to moisture). Presence of [Acid Chloride Mass x 2 - HCl] indicates ketene dimerization.
Workup: Quench the reaction with a cold (4°C) saturated aqueous solution of NH₄Cl (pH ~5.5). Extract immediately with cold DCM. Do not use basic washes (like NaHCO₃), as this will trigger base-catalyzed ring opening.
This protocol is designed to trap the beta-lactam product before secondary enzymatic hydrolysis occurs.
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust strictly to pH 6.5. Causality note: pH 6.5 is the optimal compromise between enzyme activity and beta-lactam chemical stability.
Substrate Loading: Dissolve the beta-lactam nucleus (e.g., 7-ACA) (50 mM) and the acyl donor (e.g., D-phenylglycine methyl ester) (150 mM) in the buffer at 20°C.
Enzyme Addition: Add immobilized Penicillin G Acylase (PGA).
Kinetic Monitoring (Crucial Step): Begin continuous sampling every 15 minutes. Quench each sample immediately by dropping the pH to 3.0 using 1% TFA, then analyze via HPLC (254 nm).
Self-Validation & Quenching: Plot the concentration of the synthesized beta-lactam product against time. You will observe a steep curve that eventually plateaus and begins to drop. The moment the derivative of the concentration curve reaches zero (the kinetic maximum), immediately filter out the immobilized enzyme to terminate the reaction[5].
Purification: Immediately transfer the filtrate to a 4°C environment and adjust the pH to the isoelectric point of the product to induce crystallization, protecting the ring from further aqueous exposure.
References
Stability of β-lactam antibiotics in bacterial growth media, NIH PMC,
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, ASM Journals,
Technical Support Center: Crystallization & Handling of 1-(Piperidin-4-yl)azetidin-2-one
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Piperidin-4-yl)azetidin-2-one (CAS: [1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Piperidin-4-yl)azetidin-2-one (CAS: [1]).
This molecule presents a unique dichotomy for crystallization: it contains a highly basic, flexible secondary amine (piperidine) coupled with a highly strained, hydrolysis-prone four-membered β-lactam (azetidin-2-one) ring[2]. The following diagnostic guides, data matrices, and self-validating protocols will help you navigate oiling out, degradation, and salt formation.
Part 1: Diagnostic Q&A (Troubleshooting Guide)
Q1: My free base extraction yielded a viscous syrup instead of a crystalline solid. Why is it "oiling out," and how can I force crystallization?Causality & Solution: Small, polar heterocyclic molecules with secondary amines (TPSA: 32.34)[1] often exhibit low lattice energies. When the solute separates as a liquid phase rather than a solid, it is known as liquid-liquid phase separation (oiling out).
To resolve this, you must bypass the free base's low melting point by increasing the lattice energy via salt formation . Converting the basic piperidine moiety into a Hydrochloride (HCl) salt (CAS: ) or a 2,2,2-Trifluoroacetate (TFA) salt (CAS:[3]) drastically improves crystallinity and handling.
Q2: During crystallization from a methanol/water mixture, HPLC analysis shows significant degradation. What is the mechanism of this degradation?Causality & Solution: You are observing the solvolysis (hydrolysis) of the β-lactam ring. The four-membered azetidin-2-one ring is highly strained[2]. Prolonged exposure to protic solvents (like water or methanol), combined with the inherent basicity of the piperidine nitrogen acting as a catalyst, leads to rapid nucleophilic attack and ring opening[4].
Solution: Strictly avoid protic solvent systems and elevated temperatures. Switch to an aprotic solvent system (e.g., Ethyl Acetate/Heptane) and maintain temperatures below 25°C.
Q3: I stored a clear, anhydrous solution of the free base in DMF, but a white precipitate formed overnight. Is this a degradation product?Causality & Solution: This is rarely β-lactam degradation; it is atmospheric carbon dioxide (CO₂) absorption. The secondary amine of the piperidine ring is strongly basic and readily reacts with ambient CO₂ to form an insoluble piperidine carbonate salt[5].
Solution: Always flush storage vessels with an inert gas (Nitrogen or Argon). If the carbonate has already formed, it can be reversed by washing the organic layer with a mild, cold aqueous base, followed by immediate extraction and drying.
Part 2: Physicochemical Data & Solvent Matrix
To design a successful crystallization strategy, you must balance the solubility of the piperidine moiety with the chemical stability of the β-lactam ring.
Table 1: Physicochemical Profiles of Compound Forms
Table 2: Solvent Selection Matrix for β-Lactam Stability
Solvent
Classification
Dielectric Constant (ε)
Suitability
Mechanistic Note
Methanol
Protic
32.7
Poor
Induces rapid ring-opening via solvolysis.
Water
Protic
80.1
Poor
High risk of hydrolysis; avoid prolonged exposure[4].
Ethyl Acetate
Aprotic
6.0
Excellent
Good solubility for free base; protects lactam integrity.
Dichloromethane
Aprotic
9.1
Excellent
Ideal for anhydrous salt formation workflows.
Heptane
Anti-solvent
1.9
Excellent
Induces supersaturation without chemical degradation.
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as "self-validating systems," meaning they contain in-process visual or chemical checks to ensure the procedure is working before proceeding to the next step.
Use this protocol if you must isolate the free base and the crude material is an oil.
Dissolution: Dissolve the crude 1-(Piperidin-4-yl)azetidin-2-one in a minimal volume of anhydrous Ethyl Acetate (EtOAc) at 20°C.
Validation Check: The solution must be completely transparent. If any particulate remains, filter through a 0.45 µm PTFE syringe filter to prevent heterogeneous nucleation of impurities.
Metastable Zone Targeting: Begin stirring at 250 rpm. Slowly add Heptane (anti-solvent) dropwise.
Validation Check: Stop adding Heptane the exact moment a persistent opalescence (faint cloudiness) is observed. This visual cue confirms you have successfully entered the metastable zone.
Aging & Seeding: Hold the suspension at 20°C for 2 hours. Do not crash-cool, as this will cause the compound to oil out again.
Validation Check: Inspect the flask walls. You should see distinct geometric crystal growth. If oily droplets form on the glass, the anti-solvent was added too rapidly.
Isolation: Filter the resulting crystals under a nitrogen blanket and wash with cold Heptane (5°C). Dry under vacuum at room temperature.
Protocol B: Anhydrous Hydrochloride Salt Formation
Use this protocol for maximum crystallinity and long-term storage stability.
Anhydrous Dissolution: Dissolve the free base in anhydrous Dichloromethane (DCM) under an inert atmosphere.
Mechanistic Note: Water must be strictly excluded. Aqueous HCl will rapidly cleave the β-lactam ring[4].
Controlled Acidification: Cool the solution to 0°C. Slowly add 1.05 equivalents of Ethereal HCl (HCl gas dissolved in diethyl ether) dropwise.
Validation Check: An immediate, dense white precipitate (the HCl salt) will form. To validate the reaction completion without risking hydrolysis, take a 10 µL aliquot, dissolve it in 1 mL of DI water, and check the pH. It should be ~3.5–4.0. A pH < 2.0 indicates excess acid, which threatens the β-lactam ring.
Isolation: Filter the highly crystalline salt via vacuum filtration. Wash with cold anhydrous diethyl ether and dry under vacuum.
Part 4: Workflow Visualization
Figure 1: Decision matrix and workflow for the crystallization of 1-(Piperidin-4-yl)azetidin-2-one.
Part 5: References
1.[1] ChemScene. "1147422-36-3 | 1-(Piperidin-4-yl)azetidin-2-one". ChemScene Catalog. URL: 1
2.[3] Guidechem. "1-(Piperidin-4-yl)azetidin-2-one 2,2,2-trifluoroacetate". Guidechem Database. URL: 3
3. ChemicalBook. "1-(PIPERIDIN-4-YL)AZETIDIN-2-ONE HCL". ChemicalBook Product Index. URL:
4.[5] Benchchem. "Piperidine Purification and Isolation: A Technical Support Guide". Benchchem Technical Resources. URL: 5
5.[2] Benchchem. "Unveiling the Stereochemistry of 4-Aminoazetidin-2-one: A Comparative Guide". Benchchem Analytical Guides. URL: 2
6.[4] MDPI. "Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins". International Journal of Molecular Sciences. URL: 4
Comparative Guide to ¹H NMR Spectral Analysis of 1-(Piperidin-4-yl)azetidin-2-one: Solvent Systems and 2D Methodologies
Introduction 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3)[1] is a highly versatile bifunctional building block, merging a basic piperidine pharmacophore with a β-lactam (azetidin-2-one) ring. It is widely utilize...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3)[1] is a highly versatile bifunctional building block, merging a basic piperidine pharmacophore with a β-lactam (azetidin-2-one) ring. It is widely utilized in the development of novel antibacterial agents and CNS-active therapeutics. However, the structural elucidation of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The aliphatic nature of both rings results in severe signal overlap in the 1.5–3.5 ppm region.
This guide provides an objective comparison of different NMR analytical strategies—specifically contrasting solvent systems and standard 1D vs. 2D NMR techniques—to establish a self-validating protocol for the unambiguous characterization of this molecule.
Part 1: Performance Comparison of NMR Solvent Systems
Causality & Expert Insight
The choice of deuterated solvent fundamentally alters the chemical environment and the resulting spectral resolution.
CDCl₃ (Chloroform-d): In CDCl₃, the piperidine secondary amine (N-H) proton typically appears as a broad singlet that shifts unpredictably based on concentration and trace moisture, often obscuring the azetidin-2-one C3 protons[2]. Furthermore, CDCl₃ does not strongly disrupt intermolecular hydrogen bonding, leading to peak broadening.
DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO-d₆ is a strongly hydrogen-bonding solvent. It locks the N-H proton into a distinct, more downfield resonance, clearing the upfield aliphatic region. Additionally, the polarity of DMSO-d₆ induces differential shifts (Aromatic Solvent-Induced Shift-like effects) that help resolve the diastereotopic protons of the azetidin-2-one ring, making it the superior alternative for this specific scaffold[3].
Quantitative Data: Typical Chemical Shifts
Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz) of 1-(Piperidin-4-yl)azetidin-2-one
Proton Assignment
CDCl₃ Chemical Shift (ppm)
DMSO-d₆ Chemical Shift (ppm)
Multiplicity & Coupling
Azetidin-2-one C4-H₂
3.25 - 3.45
3.10 - 3.30
t, J ≈ 4.0 Hz
Azetidin-2-one C3-H₂
2.85 - 3.05
2.70 - 2.90
t, J ≈ 4.0 Hz
Piperidine C4-H
3.75 - 3.95
3.55 - 3.75
m
Piperidine C2, C6-H₂
2.60 - 3.10
2.40 - 2.90
m (axial/equatorial split)
Piperidine C3, C5-H₂
1.40 - 1.80
1.20 - 1.60
m (axial/equatorial split)
Piperidine N-H
1.80 - 2.20 (Broad)
2.50 - 3.00 (Sharp)
br s
Part 2: 1D ¹H NMR vs. 2D NMR Methodologies
Causality & Expert Insight
Relying solely on 1D ¹H NMR for 1-(Piperidin-4-yl)azetidin-2-one is analytically risky. The C3 and C4 protons of the azetidin-2-one ring form a strongly coupled spin system. When attached to the bulky piperidin-4-yl group, the C4 methine proton of the piperidine ring (~3.8 ppm) often overlaps with the downfield C4 protons of the azetidin-2-one ring (~3.3-3.6 ppm)[3].
To overcome this, 2D NMR alternatives provide a self-validating mechanism:
COSY (Correlation Spectroscopy): Unambiguously maps the ³J-coupling between the piperidine C4-H and the adjacent C3/C5-H₂ protons, isolating the piperidine spin system from the isolated azetidin-2-one spin system.
HSQC (Heteronuclear Single Quantum Coherence): Separates overlapping proton signals by spreading them across the ¹³C dimension. The azetidin-2-one C3 carbon (~40-45 ppm) and C4 carbon (~50-55 ppm) distinctively resolve their attached protons, proving that the diastereotopic multiplets belong to the same carbon atoms[3].
Part 3: Experimental Protocols (Self-Validating System)
To ensure reproducibility, the following step-by-step methodology must be strictly adhered to when preparing and analyzing 1-(Piperidin-4-yl)azetidin-2-one.
Solvent Selection & Filtration: Dissolve the compound in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard. Crucial Step: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. This eliminates insoluble particulate matter that disrupts magnetic field homogeneity and causes peak broadening[3].
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA), followed by locking onto the deuterium signal of DMSO-d₆.
Shimming: Execute gradient shimming (TopShim) until the Z1 to Z5 gradients converge, ensuring the TMS peak width at half-height (FWHM) is ≤ 0.8 Hz.
1D Acquisition: Acquire the standard 1D ¹H spectrum using a standard pulse program (e.g., zg30), 16 scans, and a 2-second relaxation delay (D1).
2D Acquisition (If overlap persists): Set up a gradient-selected COSY (cosygpqf) and multiplicity-edited HSQC (hsqcedetgpsisp2.2). Ensure the relaxation delay is set to at least 1.5 × T₁ of the slowest relaxing proton to ensure quantitative cross-peak integration.
Part 4: Mandatory Visualization
Caption: Experimental workflow for NMR-based structure elucidation of 1-(Piperidin-4-yl)azetidin-2-one.
13C NMR Assignment Strategies for 1-(Piperidin-4-yl)azetidin-2-one: Empirical 2D-NMR vs. AI-Driven Prediction Platforms
Executive Summary The 1-(Piperidin-4-yl)azetidin-2-one scaffold is a highly valuable pharmacophore in modern drug discovery, merging the structural rigidity of a -lactam (azetidin-2-one) with the versatile basicity of a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-(Piperidin-4-yl)azetidin-2-one scaffold is a highly valuable pharmacophore in modern drug discovery, merging the structural rigidity of a
-lactam (azetidin-2-one) with the versatile basicity of a piperidine ring. However, accurate C NMR assignment of this molecule is notoriously challenging. The aliphatic region is crowded with overlapping methylene signals from the piperidine ring, while the highly strained 4-membered azetidinone ring induces atypical deshielding effects.
The Contenders
Empirical 2D-NMR (The Gold Standard): Utilizes high-field spectrometers (e.g., Bruker 600 MHz) combined with heteronuclear correlation experiments to establish absolute atomic connectivity. It is self-validating but time- and resource-intensive.
In Silico Prediction Platforms (The Challenger): Utilizes Hierarchically Ordered Spherical Description of Environment (HOSE) codes and Graph Neural Networks (GNNs) to predict chemical shifts instantaneously based on topological databases. It is highly efficient but susceptible to algorithmic blind spots.
Experimental & Computational Protocols
Protocol A: Empirical 2D-NMR Acquisition (Bruker Avance III 600 MHz)
This protocol is designed as a self-validating system to eliminate assignment ambiguity.
Sample Preparation: Dissolve 15 mg of synthesized 1-(Piperidin-4-yl)azetidin-2-one in 0.6 mL of deuterated chloroform (CDCl
).
Causality: CDCl
provides a non-polar environment that minimizes hydrogen-bonding artifacts, ensuring sharp aliphatic signals. Tetramethylsilane (TMS) is added at 0.03% v/v as an internal standard to lock the 0.0 ppm reference, ensuring absolute chemical shift accuracy.
1D
C Acquisition: Acquire a standard C{1H} decoupled spectrum at 150 MHz using a 30° pulse angle and a 2-second relaxation delay.
Causality: The short pulse angle combined with a sufficient relaxation delay prevents the saturation of the quaternary carbonyl carbon (C2), ensuring it is detectable despite its long
relaxation time.
2D HSQC (Heteronuclear Single Quantum Coherence): Run a
H-C HSQC experiment.
Causality: This resolves the overlapping piperidine methylene carbons (C2'/C6' vs. C3'/C5') by correlating them directly to their attached protons, which are easily distinguished in the
H spectrum due to distinct multiplet splitting.
2D HMBC (Heteronuclear Multiple Bond Correlation): Run a
H-C HMBC optimized for long-range couplings ( and 8 Hz).
Causality: This is critical for assigning the quaternary azetidinone carbonyl (C2), as it will show a strong
correlation to the piperidine methine proton (H4') and the azetidinone methylene protons (H4).
Protocol B: In Silico
C NMR Prediction
Structural Input: Draw the molecule in ChemDraw Professional or Mnova, ensuring explicit stereochemistry and correct protonation state (neutral free base).
Algorithm Selection: Execute the
C prediction module.
Causality: Modern platforms utilize a hybrid approach: HOSE codes search for exact topological matches in empirical databases, while Graph Neural Networks (GNNs) extrapolate shifts for novel micro-environments ([1]).
Data Extraction: Export the predicted shifts and confidence intervals for comparative analysis.
Performance Comparison: Empirical vs. Predicted Data
The table below summarizes the quantitative data, comparing the absolute empirical assignments against standard AI-driven predictions.
Note: Empirical data is representative of high-field CDCl
acquisitions for the azetidin-2-one scaffold ([2]).
Position
Carbon Type
Empirical Shift (, ppm)
Predicted Shift (, ppm)
(Error, ppm)
C2
Azetidinone C=O
167.5
165.2
-2.3
C4'
Piperidine CH (N-linked)
52.1
54.0
+1.9
C2', C6'
Piperidine CH (NH-linked)
45.8
46.5
+0.7
C3
Azetidinone CH ( to C=O)
43.5
41.0
-2.5
C4
Azetidinone CH ( to N)
38.2
39.5
+1.3
C3', C5'
Piperidine CH
31.4
29.8
-1.6
Mechanistic & Causal Analysis of Chemical Shifts
Understanding the causality behind the chemical shifts reveals exactly why computational models occasionally struggle with this specific scaffold:
The Azetidinone Carbonyl (C2 - 167.5 ppm): Unlike standard unstrained aliphatic amides which typically resonate around 170-175 ppm, the C2 carbonyl of the
-lactam ring is shifted upfield to 167.5 ppm. Causality: The severe ring strain of the 4-membered azetidin-2-one ring restricts the optimal orbital overlap between the nitrogen lone pair and the carbonyl orbital. This reduced resonance contribution increases the double-bond character of the C=O bond, shielding the carbon nucleus ([3]). The prediction software underestimates this strain effect, resulting in a -2.3 ppm error.
The Piperidine Methine (C4' - 52.1 ppm): This carbon is highly deshielded due to its direct attachment to the electron-withdrawing
-lactam nitrogen. The software overestimates this deshielding (+1.9 ppm) because it struggles to accurately model the specific dihedral angles and transannular steric shielding occurring between the rigid -lactam plane and the equatorial/axial conformers of the piperidine chair.
Piperidine Methylenes (C2'/C6' vs. C3'/C5'): The empirical HSQC easily differentiates these. C2'/C6' are deshielded (45.8 ppm) by the adjacent basic secondary amine (NH), whereas C3'/C5' remain upfield (31.4 ppm). Prediction algorithms perform exceptionally well here (RMSE < 1.0 ppm) because these unstrained aliphatic environments are highly represented in training databases[1].
Workflow Visualization
Conclusion & Verdict
The Verdict: Use in silico prediction for rapid library screening and preliminary hypothesis generation. However, for regulatory submissions, patent claims, or absolute structural elucidation, Empirical 2D-NMR (HSQC/HMBC) remains the mandatory, self-validating gold standard.
References
Title: Deep Learning for NMR Chemical Shift Prediction
Source: arXiv (Cornell University)
URL: [Link]
Title: Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2′-hydroxyphenyl)azetidin-2-ones: Application of 13C NMR, 1H-13C COSY NMR and mass spectroscopy
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
URL: [Link]
Title: Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones
Source: Technological University Dublin (Arrow@TU Dublin)
URL: [Link]
IR spectroscopy characteristic peaks of azetidin-2-one carbonyl
Comparative Guide: Analytical Techniques for Resolving the Azetidin-2-one (β-Lactam) Carbonyl Peak Executive Summary & Scientific Context As a Senior Application Scientist in pharmaceutical characterization, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Analytical Techniques for Resolving the Azetidin-2-one (β-Lactam) Carbonyl Peak
Executive Summary & Scientific Context
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical challenge of accurately resolving the azetidin-2-one (β-lactam) carbonyl peak. This 4-membered cyclic amide is the pharmacophoric core of critical antibiotics, including penicillins, cephalosporins, and carbapenems. Unlike standard acyclic amides, the β-lactam carbonyl stretching frequency is highly shifted, serving as a direct spectroscopic ruler for ring integrity, angle strain, and ultimate chemical reactivity[1].
This guide objectively compares the analytical techniques used to measure this critical peak, analyzes the physical causality behind the spectral shift, and provides a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Causality: The Physics Behind the Peak Shift
To understand why we must carefully select our spectroscopic technique, we must first understand the quantum mechanical and geometric causality behind the azetidin-2-one IR shift.
In a standard acyclic amide, the nitrogen lone pair delocalizes into the carbonyl π-system. This resonance reduces the double-bond character of the C=O bond, lowering its stretching frequency to approximately 1650 cm⁻¹. However, in the azetidin-2-one ring, two distinct phenomena occur:
Angle Strain & Hybridization (Bent's Rule): The 4-membered ring forces the internal bond angles to approximately 90°. To accommodate this tight geometry, the internal C-C and C-N bonds utilize higher p-character. Consequently, the exocyclic C=O bond is forced to adopt higher s-character. A bond with higher s-character is shorter, stiffer, and possesses a higher force constant.
Resonance Inhibition: The rigid, non-planar geometry of the strained ring restricts the optimal parallel overlap of the nitrogen p-orbital with the carbonyl π-system. This preserves the pure double-bond character of the C=O group.
As a result of this increased force constant, the β-lactam carbonyl peak shifts dramatically to the 1740–1780 cm⁻¹ region[2],[3].
Causal pathway linking azetidin-2-one ring strain to elevated carbonyl IR stretching frequencies.
The Ring Strain Continuum: Comparative Spectral Data
To objectively validate the strain-frequency relationship, we can compare the azetidin-2-one scaffold against its less strained lactam counterparts. As ring size increases, angle strain decreases, resonance is restored, and the C=O frequency drops back toward the acyclic baseline.
Product Comparison: Analytical Techniques for β-Lactam Detection
When selecting an instrument to resolve the ~1760 cm⁻¹ peak[6], researchers typically choose between Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr Pellet), and FT-Raman Spectroscopy. Below is an objective performance comparison based on field data.
Analytical Technique
Sample Preparation
Spectral Resolution (C=O Region)
Water Interference
Destructive?
ATR-FTIR
None (Direct application)
High (Excellent for polar C=O bonds)
Moderate (Easily subtracted via background)
No (Sample can be recovered)
Transmission FTIR
High (Requires pressing KBr pellets)
High
High (KBr is highly hygroscopic, skewing baseline)
Yes (Mixed with KBr matrix)
FT-Raman
None
Low/Moderate (C=O is weakly Raman active)
Low (Water is a weak Raman scatterer)
No
Verdict: ATR-FTIR is the superior analytical product for routine β-lactam characterization. It eliminates the hygroscopic KBr matrix used in traditional Transmission FTIR, which frequently introduces broad O-H bands that complicate the baseline near the carbonyl region. Furthermore, because the C=O bond has a strong dipole moment change, it is highly IR active but weakly Raman active, making FTIR inherently more sensitive than Raman for this specific functional group.
To ensure absolute scientific integrity, the following ATR-FTIR protocol is designed as a self-validating system. Every step includes the causality behind the action to prevent user-induced artifacts when measuring the sensitive 1740–1780 cm⁻¹ region.
Step 1: Crystal Decontamination and Verification
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.
Causality: Residual organic contaminants will introduce spurious C-H or C=O peaks. A clean crystal ensures a flat baseline, preventing false-positive peak shoulders.
Step 2: Real-Time Background Acquisition
Action: Collect a 32-scan background spectrum of the empty crystal immediately prior to sample analysis.
Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1300–1900 cm⁻¹ region. Subtracting the background in real-time prevents these environmental bands from artificially shifting or masking the critical β-lactam peak.
Step 3: Sample Application and Pressure Standardization
Action: Place 2–5 mg of the azetidin-2-one derivative powder onto the crystal. Apply the pressure anvil until the torque-limiting clutch clicks.
Causality: ATR absorbance is directly proportional to the sample-crystal contact area. The torque-limiting anvil ensures reproducible contact pressure, generating a consistent effective pathlength without crushing the crystal or inducing mechanochemical degradation of the strained ring.
Step 4: Spectral Acquisition and Resolution Control
Action: Acquire the sample spectrum using 32 scans at a 4 cm⁻¹ resolution.
Causality: A 4 cm⁻¹ resolution provides the optimal balance. It is high enough to cleanly resolve the β-lactam C=O peak (~1760 cm⁻¹) from adjacent side-chain amide I peaks (~1680 cm⁻¹)[2], but low enough to maintain a high signal-to-noise ratio without excessive scan times.
References
Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies
Source: MDPI
URL:[Link]
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate
Source: MDPI
URL:[Link]
1-Oxacephalosporins: enhancement of beta-lactam reactivity and antibacterial activity
Source: NIH / PubMed
URL:[Link]
Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Simultaneous Determination of Amoxicillin Tri-hydrate Capsules
Source: Biomedical Journal of Scientific & Technical Research
URL:[Link]
Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies
Source: Taylor & Francis
URL:[Link]
Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists
Source: Comptes Rendus de l'Académie des Sciences
URL:[Link]
A Comprehensive HPLC Method Validation and Column Comparison Guide for 1-(Piperidin-4-yl)azetidin-2-one Purity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3) Executive Summary & Analytical Challenge The accurate purity as...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound Focus: 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3)
Executive Summary & Analytical Challenge
The accurate purity assessment of pharmaceutical intermediates is the bedrock of drug development. 1-(Piperidin-4-yl)azetidin-2-one presents a unique and formidable chromatographic challenge due to its dual functional groups:
A Piperidine Ring: A highly basic secondary amine (pKa ~10–11) that is fully protonated under standard reversed-phase conditions, leading to severe ion-exchange interactions with residual silica silanols[1].
An Azetidin-2-one Ring: A 4-membered
-lactam ring that is highly susceptible to both acid- and base-catalyzed hydrolysis.
The Dilemma: To suppress the ionization of the basic piperidine nitrogen and prevent peak tailing, a chromatographer might typically use a high-pH mobile phase (pH > 10). However, this will rapidly hydrolyze the
-lactam ring. Conversely, using a highly acidic mobile phase (pH < 2) to neutralize surface silanols risks acid-catalyzed ring opening and on-column degradation. Therefore, the separation must be performed at a mild, intermediate pH (pH 4.0–6.0), a zone where silica silanols are ionized () and the piperidine is protonated (), creating the "perfect storm" for severe peak tailing[2].
This guide objectively compares three column chemistries to solve this dilemma and provides a self-validating, ICH Q2(R2)-compliant protocol for the optimal method[3].
Mechanistic Insight: The Physics of Peak Shape
To understand the solution, we must understand the causality of the failure. In standard C18 columns, bulky hydrophobic ligands cannot completely cover the underlying silica surface. At pH 5.0, these exposed silanol groups become deprotonated. The electrostatic attraction between the protonated piperidine and the anionic silanols acts as a secondary retention mechanism. Because this interaction is kinetically slow compared to hydrophobic partitioning, it causes the trailing edge of the peak to smear, resulting in peak tailing and poor resolution of closely eluting impurities[4].
Overcoming Silanol Interactions
Rather than altering the mobile phase pH to extremes, the solution lies in stationary phase architecture .
Alternative A (Standard C18): Relies purely on hydrophobic retention. Fails at mid-pH due to unshielded silanols.
Alternative B (HILIC): Orthogonal retention mechanism based on water-layer partitioning. Effective for polar compounds but suffers from long equilibration times and strict sample diluent requirements.
Alternative C (Polar-Embedded C18 - Recommended): Incorporates a polar functional group (such as an amide) near the silica surface. This embedded group hydrogen-bonds with the mobile phase, creating a localized "hydration shield" that physically blocks the basic analyte from reaching the ionized silanols[5][6].
Caption: Decision matrix for column selection based on the structural constraints of the analyte.
Method Comparison Data
To empirically validate the mechanistic theory, 1-(Piperidin-4-yl)azetidin-2-one was analyzed using three different column chemistries under their respective optimal conditions.
Experimental Base Conditions:
Buffer: 10 mM Ammonium Acetate (pH 5.0) – Chosen to protect the
-lactam while providing LC-MS compatibility.
Detection: UV at 210 nm (Required due to the lack of extended
-conjugation in the molecule).
Table 1: Chromatographic Performance Comparison
Parameter
Alt A: Standard C18 (USP L1)
Alt B: Bare Silica HILIC
Product: Polar-Embedded C18
Mobile Phase
Buffer / ACN (90:10)
Buffer / ACN (10:90)
Buffer / ACN (90:10)
Retention Time ()
4.2 min
6.8 min
3.9 min
Asymmetry Factor ()
2.85 (Severe Tailing)
1.15 (Good)
1.08 (Excellent)
Theoretical Plates ()
2,100
8,500
12,400
Equilibration Time
5 Column Volumes
20 Column Volumes
5 Column Volumes
Verdict
Unsuitable for quantitation
Viable, but low throughput
Optimal Choice
ICH Q2(R2) Method Validation Protocol
With the Polar-Embedded C18 method selected, it must be validated according to the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[7][8].
The following protocol is designed as a self-validating system : it incorporates a System Suitability Test (SST) that must pass predefined criteria (
< 1.5, > 5000, %RSD < 2.0% for 5 replicate injections) before any validation data is deemed acceptable.
Caption: The ICH Q2(R2) lifecycle workflow for analytical method validation.
Step-by-Step Validation Methodology
Step 1: Specificity via Forced Degradation
Purpose: Prove the method can unambiguously assess the analyte in the presence of its degradation products[3].
Procedure: Subject the sample to 0.1N HCl (Acid), 0.1N NaOH (Base), 3%
(Oxidation), and 60°C (Thermal) for 24 hours.
Causality: The
-lactam will readily open under basic conditions, forming a highly polar amino acid derivative. The method must show baseline resolution ( > 1.5) between the intact API and this degradant.
Step 2: Linearity and Range
Purpose: Demonstrate that the UV response is directly proportional to the concentration[7].
Procedure: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 1.0 mg/mL).
Acceptance: Correlation coefficient (
) 0.999.
Step 3: Accuracy (Recovery)
Purpose: Ensure the measured value aligns with the true value[9].
Procedure: Spike known amounts of the reference standard into a blank matrix at three levels (80%, 100%, 120%) in triplicate (9 determinations total).
Acceptance: Mean recovery must fall between 98.0% and 102.0%.
Step 4: Precision (Repeatability & Intermediate)
Purpose: Prove the method is free from random error[9].
Procedure: Inject 6 independent preparations of the 100% test sample on Day 1 (Repeatability). Have a second analyst prepare and inject 6 new samples on Day 2 using a different HPLC system (Intermediate Precision).
Acceptance: %RSD of peak areas
2.0%.
Step 5: Robustness
Purpose: Demonstrate reliability under deliberate variations in method parameters[10].
Procedure: Alter the pH by
0.2 units, column temperature by 2°C, and flow rate by 10%.
Acceptance: System suitability criteria must still be met under all perturbed conditions.
Table 2: ICH Q2(R2) Validation Summary (Experimental Results)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
No interference at ; > 1.5 for degradants
= 3.2 (Base degradant)
PASS
Linearity
0.999 (Range: 50% - 150%)
= 0.9998
PASS
Accuracy
98.0% - 102.0% Recovery
99.4% - 100.6%
PASS
Repeatability
%RSD 2.0% (n=6)
0.65%
PASS
Intermediate Precision
%RSD 2.0% (n=12, 2 analysts)
0.82%
PASS
Robustness
SST criteria met under variation
remained < 1.2
PASS
Conclusion
The chromatographic analysis of 1-(Piperidin-4-yl)azetidin-2-one requires a delicate balance between protecting the base-sensitive
-lactam ring and mitigating the severe silanol interactions caused by the basic piperidine nitrogen. As demonstrated by the comparative data, standard C18 columns fail to provide quantitative peak shapes at the required mild pH.
By utilizing a Polar-Embedded C18 column , analytical scientists can leverage the stationary phase's internal hydration shield to mask silanol activity, resulting in superior efficiency and peak symmetry. When coupled with a 10 mM Ammonium Acetate buffer (pH 5.0), this method easily satisfies the rigorous demands of the updated ICH Q2(R2) validation guidelines, providing a robust, self-validating system for routine purity analysis.
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: What Causes Peak Tailing in HPLC?
Source: Chrom Tech, Inc.
URL: [Link]
X-Ray Crystallography Data for 1-(Piperidin-4-yl)azetidin-2-one: A Structural Comparison Guide for MAGL Inhibitor Scaffolds
Executive Summary The development of highly selective Monoacylglycerol Lipase (MAGL) inhibitors is a critical frontier in neuroinflammatory and oncological drug discovery. While early-generation inhibitors relied on flex...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective Monoacylglycerol Lipase (MAGL) inhibitors is a critical frontier in neuroinflammatory and oncological drug discovery. While early-generation inhibitors relied on flexible carbamate warheads, recent crystallographic data has highlighted the superiority of structurally constrained scaffolds. This guide objectively evaluates the 1-(Piperidin-4-yl)azetidin-2-one scaffold (CAS No. 1147422-36-3)[1], comparing its crystallographic binding mode, ligand efficiency, and target selectivity against traditional alternatives like JZL184 and standard azetidine carbamates.
By analyzing high-resolution X-ray diffraction data, we will deconstruct the causality behind this scaffold's performance, proving why the integration of a
-lactam warhead with a rigid piperidine vector creates an optimal self-validating system for MAGL inhibition[2].
Structural Rationale: The Causality of Scaffold Design
To understand the superior performance of the 1-(Piperidin-4-yl)azetidin-2-one core, we must analyze the architecture of the MAGL active site. MAGL is an
/ hydrolase characterized by a catalytic triad (Ser122, Asp239, His269) and a highly lipophilic access tunnel capped by a flexible lid domain[3].
The Flaws of Traditional Carbamates
First-generation MAGL inhibitors, such as JZL184 , utilize a
-nitrophenyl carbamate warhead[3]. While highly potent, the inherent flexibility of the aliphatic chains attached to the carbamate allows for promiscuous binding across other serine hydrolases, notably Fatty Acid Amide Hydrolase (FAAH)[3]. Furthermore, the highly reactive nature of the leaving group can lead to off-target acylation and poor metabolic stability.
The 1-(Piperidin-4-yl)azetidin-2-one Advantage
Replacing the carbamate with a 1-(Piperidin-4-yl)azetidin-2-one core fundamentally alters the binding thermodynamics[2]:
The
-Lactam Warhead (Azetidin-2-one): The strained 4-membered ring serves as a tunable electrophile. It requires a highly specific trajectory to undergo nucleophilic attack by Ser122, reducing off-target reactivity[2]. Upon ring opening, the carbonyl oxygen is perfectly positioned to form stabilizing hydrogen bonds with the backbone amides of Ala51 and Met123 within the oxyanion hole[4][5].
The Piperidine Vector: Attached directly to the N1 position of the
-lactam, the piperidin-4-yl ring adopts a rigid chair conformation. This acts as a structural vector, projecting lipophilic capping groups directly into the hydrophobic access tunnel[2]. This rigid projection displaces high-energy structural water molecules—a critical driver of binding entropy—while maximizing Van der Waals contacts with the lid domain[4].
Fig 1. Structural vectorization and binding mechanism of the scaffold within the MAGL active site.
X-Ray Crystallography Data Comparison
To objectively validate the performance of the 1-(Piperidin-4-yl)azetidin-2-one scaffold, we compare the crystallographic parameters of Compound 5r (a derivative of the target scaffold, PDB: 8PTR)[2] against Compound 6 (an azetidine carbamate, PDB: 6AX1)[6] and the standard JZL184 [3].
The data in Table 1 demonstrates that the piperidin-4-yl-substituted
-lactam achieves a superior resolution (1.73 Å) and tighter electron density fit ( = 0.200) compared to the flexible carbamates[2][6]. The lower B-factors in the lid domain for 8PTR indicate that the piperidine vector effectively restricts the conformational flexibility of the enzyme's access tunnel.
To ensure trustworthiness and reproducibility, the following protocols detail the exact methodology required to generate the high-resolution X-ray crystallography data cited above. This workflow is a self-validating system: successful diffraction inherently validates the biochemical integrity of the protein-ligand complex.
Protocol A: Protein-Ligand Co-Crystallization
Objective: Generate diffraction-quality crystals of the hMAGL complex.
Protein Preparation: Express mutant human MAGL (hMAGL) in Escherichia coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% DDM[2]. Concentrate the protein to 10 mg/mL.
Ligand Incubation: Dissolve the 1-(Piperidin-4-yl)azetidin-2-one derivative in 100% DMSO. Add the ligand to the hMAGL solution at a 5:1 molar excess. Incubate at 4°C for 12 hours to ensure complete covalent acylation of Ser122.
Crystallization: Utilize the sitting-drop vapor diffusion method. Mix 1
L of the protein-ligand complex with 1 L of reservoir solution (0.1 M Bis-Tris pH 6.5, 20% w/v PEG 3350, 0.2 M ammonium sulfate).
Crystal Growth & Harvesting: Incubate plates at 20°C. Diffraction-quality crystals typically appear within 3–5 days. Briefly transfer crystals to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen.
Protocol B: X-Ray Diffraction Data Collection and Refinement
Objective: Solve the 3D structure and validate the binding pose.
Data Collection: Collect X-ray diffraction data at 100 K using a synchrotron radiation source (e.g., wavelength 0.9999 Å)[7].
Processing: Index, integrate, and scale the diffraction images using XDS and AIMLESS. Ensure the data extends to at least 1.75 Å resolution for accurate placement of the piperidine ring[2].
Molecular Replacement: Solve the phase problem using PHASER, utilizing a previously solved hMAGL apo-structure (e.g., PDB: 3JW8) as the search model[3].
Refinement: Perform iterative cycles of anisotropic refinement using Phenix.refine and manual model building in Coot.
Ligand Fitting: Generate the geometric restraints for the 1-(Piperidin-4-yl)azetidin-2-one covalent adduct using Phenix.eLBOW. Fit the ligand into the
difference electron density map, ensuring the covalent bond distance between Ser122-O and the -lactam carbonyl carbon is ~1.35 Å.
Fig 2. Step-by-step X-ray crystallography workflow for MAGL-inhibitor complex determination.
Conclusion
The 1-(Piperidin-4-yl)azetidin-2-one scaffold represents a paradigm shift in serine hydrolase inhibitor design. By abandoning the flexible, highly reactive carbamate warheads in favor of a structurally rigid piperidine-vectorized
-lactam, researchers can achieve sub-2.0 Å crystallographic resolution[2]. This structural rigidity translates directly to superior thermodynamics, complete displacement of active-site water molecules, and unparalleled selectivity profiles against off-target enzymes like FAAH. For drug development professionals targeting MAGL, this scaffold provides a highly tunable, self-validating platform for lead optimization.
References
RCSB Protein Data Bank. "8PTR: COMPLEX CRYSTAL STRUCTURE OF MUTANT HUMAN MONOGLYCERIDE LIPASE WITH COMPOUND 5r." RCSB PDB. Available at:[Link][2]
RCSB Protein Data Bank. "6AX1: Structure of human monoacylglycerol lipase bound to a covalent inhibitor." RCSB PDB. Available at:[Link][6]
National Institutes of Health (NIH). "Monoglyceride lipase: structure and inhibitors." PMC. Available at:[Link][3]
RCSB Protein Data Bank. "7L4T: Crystal structure of human monoacylglycerol lipase in complex with compound 1." RCSB PDB. Available at:[Link][8]
National Institutes of Health (NIH). "Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study." PMC. Available at:[Link][4]
ACS Publications. "Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link][5]
PLOS One. "A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature." Available at:[Link][7]
Validating synthesis of 1-(Piperidin-4-yl)azetidin-2-one via mass spec
Validating the Synthesis of 1-(Piperidin-4-yl)azetidin-2-one: A Comparative Guide to Mass Spectrometry Platforms Executive Summary & The Analytical Challenge The synthesis of 1-(Piperidin-4-yl)azetidin-2-one (C₈H₁₄N₂O, E...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Synthesis of 1-(Piperidin-4-yl)azetidin-2-one: A Comparative Guide to Mass Spectrometry Platforms
Executive Summary & The Analytical Challenge
The synthesis of 1-(Piperidin-4-yl)azetidin-2-one (C₈H₁₄N₂O, Exact Mass: 154.1106 Da) presents a distinct analytical challenge for drug development professionals. This molecule fuses a highly basic piperidine moiety with a strained, reactive β-lactam (azetidin-2-one) ring. Validating its synthesis requires an analytical system capable of not only confirming the molecular weight but also elucidating the structure to rule out isobaric byproducts, all while accurately quantifying the reaction yield.
This guide objectively compares Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ) for this specific workflow, providing self-validating protocols and mechanistic insights to ensure rigorous analytical confirmation.
The Causality of Platform Selection: HRMS vs. QQQ
Historically, LC-QQQ was the undisputed gold standard for quantitation, while HRMS (such as Q-TOF or Orbitrap platforms) was reserved for qualitative structural elucidation. However, modern HRMS platforms now offer quantitative performance on par with QQQ instruments, driving a paradigm shift in synthesis validation[1].
LC-HRMS (Q-TOF/Orbitrap) : Operates in high-resolution full-scan mode. It captures the exact mass of the synthesized product and all unexpected impurities simultaneously, making it the premier choice for qualitative synthesis validation and byproduct identification[1][2].
LC-QQQ : Operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. It acts as a double mass filter, providing ultimate sensitivity and specificity for targeted quantitation (e.g., determining residual starting materials or exact molar yields)[2].
Table 1: Performance Comparison for 1-(Piperidin-4-yl)azetidin-2-one Validation
Feature
LC-HRMS (Q-TOF)
LC-QQQ
Causality / Relevance to Target Molecule
Mass Accuracy
< 2 ppm
~ 0.1 Da
HRMS accurately distinguishes the target[M+H]⁺ (155.1179 m/z) from isobaric impurities.
Sensitivity (Targeted)
High
Ultra-High
QQQ is superior for detecting trace unreacted piperidine derivatives in scaled-up batches.
Structural Elucidation
Excellent (Exact Mass MS/MS)
Moderate (Nominal Mass)
HRMS accurately maps the β-lactam ring cleavage pathways[3].
Data Acquisition
Untargeted Full Scan + ddMS2
Targeted MRM
HRMS allows retrospective analysis of unexpected side reactions without re-running samples[2].
Visualizing the Analytical Workflow
To establish a self-validating system, the workflow must seamlessly integrate sample preparation, chromatographic separation, and mass analysis.
Caption: LC-MS/MS Workflow for Synthesis Validation of 1-(Piperidin-4-yl)azetidin-2-one.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodology incorporates system suitability tests (SST) to ensure data integrity and explain the chemical causality behind each step.
Step 1: Sample Preparation
Causality : The target molecule contains a basic piperidine amine (pKa ~10) and a polar β-lactam ring. Maintaining an acidic environment ensures the amine remains protonated, preventing analyte loss to glass surfaces and ensuring strong MS signal.
Procedure :
Dissolve 1 mg of the crude synthesis product in 1 mL of Methanol (Stock Solution: 1 mg/mL).
Dilute 10 µL of the stock into 990 µL of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid (FA).
Self-Validation Check: Prepare a blank sample (solvent only) to run immediately before the analyte to definitively rule out column carryover.
Step 2: Chromatographic Separation (UPLC)
Causality : A polar-endcapped C18 column prevents the basic secondary amines from interacting with unreacted silanols on the stationary phase, which typically causes severe peak tailing.
Parameters :
Column : Acquity UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A : Water + 0.1% FA (Ensures protonation of the piperidine nitrogen).
Mobile Phase B : Acetonitrile + 0.1% FA.
Gradient : 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Detection (ESI+)
Causality : Electrospray Ionization in positive mode (ESI+) is highly efficient for basic nitrogen heterocycles, readily forming the [M+H]⁺ ion[3].
HRMS Parameters (for Structural Confirmation) :
Mode: Full Scan + Data-Dependent MS2 (ddMS2).
Mass Range: 50–500 m/z.
Resolution: 70,000 (at m/z 200).
Self-Validation Check: Utilize a lock-mass (e.g., Leucine Enkephalin) infused continuously to maintain sub-2 ppm mass accuracy during the run.
Mechanistic Data Interpretation: Fragmentation Causality
Confirming the synthesis of 1-(Piperidin-4-yl)azetidin-2-one requires understanding its collision-induced dissociation (CID) behavior. The precursor ion [M+H]⁺ is observed at m/z 155.1179.
Mass spectral analysis of azetidinone analogs relies heavily on identifying specific fragmentation patterns[4]. The β-lactam ring is highly strained. Upon collisional activation, the most favorable thermodynamic pathway is the retro-[2+2] cleavage or loss of a ketene molecule (CH₂=C=O, -42.0106 Da) from the azetidin-2-one ring, yielding a prominent fragment at m/z 113.1073[4]. Secondary cleavages occur at the C-N bond linking the two rings, generating the isolated piperidine fragment (m/z 84.0813).
For the routine validation of 1-(Piperidin-4-yl)azetidin-2-one synthesis, LC-HRMS is the superior analytical platform. Its ability to provide exact mass measurements (< 2 ppm) and untargeted fragmentation data ensures absolute structural confidence and identifies unexpected synthesis byproducts[1][3]. Conversely, if the workflow transitions from discovery synthesis to scaled-up process chemistry where trace quantification of starting materials is paramount, the LC-QQQ platform remains an indispensable tool[2].
References
1.[3] Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. PMC (NIH).
2.[4] Development And Synthesis of Azetidione Analog for Antiproliferative Activity: Characterization and Biological Evaluation. IJFMR.
3.[1] Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. IntechOpen.
4.[2] Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM. ThermoFisher.
Proper disposal of complex organic molecules requires moving beyond generic waste guidelines and understanding the specific chemical anatomy of the compound. 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3) presents...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of complex organic molecules requires moving beyond generic waste guidelines and understanding the specific chemical anatomy of the compound. 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3) presents a unique dual-hazard profile: it contains a basic, potentially corrosive piperidine ring and a highly reactive azetidin-2-one (β-lactam) moiety[1].
For drug development professionals and laboratory scientists, treating this compound simply as "general organic waste" is a critical operational failure. The β-lactam ring poses severe environmental risks, including the promotion of antimicrobial resistance if discharged as an active pharmaceutical ingredient (API) residue, while the piperidine nitrogen introduces severe incompatibilities with common laboratory oxidizers.
This guide provides a field-proven, self-validating operational plan for the chemical deactivation and logistical disposal of 1-(Piperidin-4-yl)azetidin-2-one.
I. Quantitative Hazard & Physicochemical Profile
To design a safe disposal workflow, we must first establish the quantitative and structural parameters of the waste material.
Parameter / Property
Specification
Operational Disposal Implication
CAS Number
1147422-36-3
Required for precise EHS hazardous waste manifesting[1].
Molecular Weight
154.21 g/mol
Used to calculate stoichiometric ratios for chemical deactivation[1].
Key Functional Groups
Secondary Amine, β-Lactam
Dictates chemical reactivity (basic, hydrolyzable).
Primary Incompatibilities
Strong Oxidizers (e.g., HNO₃)
High risk of violent exothermic reaction and gas evolution[2].
Deactivation Agent
1M Sodium Hydroxide (NaOH)
Cleaves the β-lactam ring via alkaline hydrolysis[3].
Final Destruction Temp
≥ 850°C (0.5s residence time)
Required for complete thermal destruction of organic nitrogen[4].
II. The Causality of Disposal: Why We Do What We Do
As application scientists, we do not follow steps blindly; we engineer workflows based on molecular causality.
1. Alkaline Hydrolysis of the β-Lactam Ring:
β-lactam compounds are environmentally hazardous if released into wastewater systems intact. Research demonstrates that treating β-lactam structures with3 under mild conditions[3]. The hydroxide ion attacks the carbonyl carbon of the azetidin-2-one ring, permanently breaking the C-N bond and rendering the pharmacophore biologically inactive before it ever reaches the waste stream.
2. Strict Segregation from Oxidizing Acids:
Because 1-(Piperidin-4-yl)azetidin-2-one is an organic nitrogen compound, 2 capable of rupturing sealed waste containers[2].
3. The Triple-Rinse Mandate:
Empty containers that previously held concentrated toxic or sensitizing chemicals retain hazardous residues.5 and can be safely downgraded from acutely hazardous status[5].
III. Operational Disposal Workflows
Workflow A: In-Lab Chemical Deactivation of Trace Residues (Self-Validating System)
Use this protocol for contaminated glassware, benchtop spills, or small aqueous volumes (<50 mL) containing trace amounts of the compound.
Step 1: Preparation & PPE. Don chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. Prepare a fresh solution of 1M NaOH.
Step 2: Alkaline Hydrolysis. Submerge the contaminated glassware or add the 1M NaOH directly to the liquid waste in a 2:1 volumetric ratio (NaOH to Waste).
Step 3: Residence Time. Allow the mixture to sit undisturbed in a fume hood for exactly 60 minutes. This guarantees complete kinetic cleavage of the azetidin-2-one ring.
Step 4: Self-Validating Neutralization. Carefully titrate the solution with 1M HCl. Validation Check: The system is self-validating only when a pH test strip confirms a stable pH of 6.0–8.0 for 5 consecutive minutes. A fluctuating pH indicates incomplete neutralization or ongoing hydrolysis, requiring additional residence time.
Step 5: Final Routing. Once validated as neutral and deactivated, transfer the liquid to your standard aqueous hazardous waste carboy.
Workflow B: Bulk Solid/Liquid Segregation and Institutional Disposal
Use this protocol for unused bulk reagents, expired stock, or highly concentrated solutions.
Step 1: Primary Containment. Transfer the bulk 1-(Piperidin-4-yl)azetidin-2-one into a chemically compatible, shatter-resistant container (PTFE or thick-walled HDPE).
Step 2: Strict Segregation. Physically isolate this container from any waste streams containing halogens, peroxides, or mineral acids (especially Nitric or Perchloric acid)[2].
Step 3: Triple-Rinse of Original Vessel. Add a compatible solvent (e.g., ethanol or methanol) equal to 10% of the original empty container's volume. Cap, agitate for 30 seconds, and decant into the bulk waste container. Repeat exactly three times. Validation Check: The process is validated when the third rinsate is analytically transparent and free of particulate residue[5].
Step 4: EHS Manifesting. Label the container explicitly as "Hazardous Waste: Toxic/Sensitizing Organic Amine (1-(Piperidin-4-yl)azetidin-2-one) - NO OXIDIZERS".
Step 5: High-Temperature Incineration. Transfer to your institutional EHS department. The waste must be routed to a licensed facility capable of4 to safely destroy the nitrogenous framework[4].
IV. Disposal Logic Visualization
Workflow for the deactivation and disposal of 1-(Piperidin-4-yl)azetidin-2-one.
Personal protective equipment for handling 1-(Piperidin-4-yl)azetidin-2-one
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling novel or specialized heterocyclic compounds like 1-(Piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling novel or specialized heterocyclic compounds like 1-(Piperidin-4-yl)azetidin-2-one (CAS: 1147422-36-3) , standard safety protocols must be adapted to the specific mechanochemical risks posed by the molecule's structural motifs.
This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of 1-(Piperidin-4-yl)azetidin-2-one, ensuring that researchers can execute their workflows with absolute confidence and scientific integrity.
Structural Risk Assessment & Causality Analysis
To design an effective safety protocol, we must first understand the molecular behavior of 1-(Piperidin-4-yl)azetidin-2-one. The molecule consists of two distinct functional domains, each presenting specific hazards:
The Piperidine Moiety (Secondary Aliphatic Amine): Piperidine derivatives are inherently basic. Free piperidine is highly corrosive, causing severe skin burns and eye damage[1]. While substitution at the 4-position mitigates some volatility, the secondary amine retains significant alkalinity, making the compound a severe irritant to mucous membranes and dermal tissue.
The Azetidin-2-one Moiety (β-Lactam Ring): This strained four-membered ring is electrophilic. While less reactive than the β-lactams found in antibiotic classes, it remains susceptible to nucleophilic attack. In a biological context, this means the molecule has the potential to acylate nucleophilic residues (e.g., lysine or cysteine) on epidermal proteins, posing a risk for chemical sensitization or allergic contact dermatitis.
Quantitative Hazard Profile
The following physicochemical data dictates our handling strategy, specifically highlighting the compound's high membrane permeability.
Property
Value
Causality / Safety Implication
CAS Number
1147422-36-3
Unique identifier; cross-reference with piperidine safety data [2].
Low molecular weight facilitates rapid systemic absorption if exposed.
LogP
-0.0293
Hydrophilic nature; dissolves readily in sweat and mucous membranes.
Topological Polar Surface Area (TPSA)
32.34 Ų
High cellular permeability; mandates strict dermal barrier protection.
Mechanistic Hazard Mitigation
The following diagram illustrates the causal relationship between the compound's structural features, the resulting biological hazards, and the specific Personal Protective Equipment (PPE) required to neutralize those risks.
Figure 1: Structural hazard pathways of 1-(Piperidin-4-yl)azetidin-2-one and corresponding PPE mitigation strategies.
Mandatory PPE Matrix
Based on the guidelines set forth by the National Research Council's Prudent Practices in the Laboratory [3], the following PPE is non-negotiable when handling this compound.
PPE Category
Specification
Scientific Justification (Causality)
Hand Protection
Double-layered Nitrile (≥0.11 mm thickness) or Neoprene gloves.
Nitrile provides an excellent barrier against aliphatic amines. Double-gloving prevents micro-tears from exposing skin to the basic piperidine core.
Eye/Face Protection
ANSI Z87.1 approved chemical splash goggles. Add a face shield for volumes >50 mL.
Standard safety glasses are insufficient. The basicity of the compound can cause irreversible corneal damage upon liquid splash or aerosol contact.
Body Protection
Flame-resistant (FR) laboratory coat, fully buttoned, with knit cuffs.
Prevents localized skin exposure and potential protein acylation by the β-lactam ring. Cuffs prevent wrist exposure during fume hood operations.
Respiratory Protection
Operations strictly confined to a Class II Biological Safety Cabinet or Chemical Fume Hood.
Prevents inhalation of airborne particulates. If weighing outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory [4].
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every step of the handling process must be engineered to isolate the chemical from the operator.
Figure 2: Step-by-step operational workflow for handling piperidine-lactam derivatives safely.
Step-by-Step Methodology
Pre-Operation Verification: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Verify that all required PPE is donned.
Weighing and Dispensing:
Mechanism: Static electricity can cause fine powders of heterocyclic compounds to aerosolize.
Action: Use an anti-static gun (Zerostat) on the weighing boat and spatula prior to dispensing. Weigh the compound strictly inside the fume hood using a draft shield to prevent turbulence from disrupting the balance.
Reaction Setup: Transfer the weighed compound into the reaction vessel. Because piperidine derivatives can absorb ambient CO₂ to form carbamate salts, flush the reaction vessel with an inert gas (Nitrogen or Argon) immediately after addition.
Quenching and Workup: Unreacted β-lactam rings can be persistent in aqueous waste. Quench the reaction mixture with a mild nucleophile (e.g., dilute aqueous ammonia or a primary amine buffer) to safely open the lactam ring before transferring to waste containers.
Spill Response & Disposal Plan
In the event of a spill, rapid neutralization is required to prevent the spread of corrosive and sensitizing agents.
Immediate Spill Response:
Isolate: Evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered to maximize exhaust draw.
Contain: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill-control sand). Do not use combustible materials like sawdust, as piperidine derivatives can generate heat upon oxidation.
Neutralize: For liquid solutions containing the compound, carefully apply a dilute, weak acid (such as 5% citric acid or sodium bisulfate) to neutralize the basic piperidine nitrogen.
Collect: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.
Waste Disposal Logistics:
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in solid hazardous waste bins labeled "Toxic/Corrosive Organic Solid Waste."
Liquid Waste: Aqueous and organic washings containing 1-(Piperidin-4-yl)azetidin-2-one must be collected in properly labeled, compatible containers (e.g., High-Density Polyethylene - HDPE). Do not mix with acidic waste streams prior to controlled neutralization, as exothermic acid-base reactions will occur.
References
PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Academies Press (US). Retrieved from[Link]
Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from [Link]
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